1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-2-piperidin-4-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOADLMZXISFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a crucial heterocyclic compound that serves as a key building block in the synthesis of numerous pharmaceutical agents. Its structural motif, featuring a benzimidazole core linked to a piperidine ring, is prevalent in a variety of biologically active molecules. Notably, this compound is a pivotal intermediate in the production of the second-generation antihistamine, Bilastine, used for the management of allergic conditions.[1][2][3] The synthesis of this intermediate with high purity and yield is therefore of significant interest to the pharmaceutical industry. This guide provides a detailed exploration of the synthetic pathways leading to this compound, offering insights into the underlying chemical principles and practical experimental protocols.
Core Synthetic Strategies
The synthesis of this compound typically revolves around two primary strategic approaches:
-
Formation of the Benzimidazole Ring followed by N-Methylation: This classic approach involves the initial construction of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold, followed by the selective methylation of the benzimidazole nitrogen.
-
Direct Condensation with an N-Methylated Phenylenediamine Derivative: This alternative strategy involves the reaction of a pre-methylated o-phenylenediamine with a piperidine-4-carboxylic acid derivative.
This guide will focus on the first and more commonly employed strategy due to its versatility and the ready availability of starting materials.
Visualizing the General Synthetic Pathway
Caption: General two-step synthesis of this compound.
Part 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole
The initial and critical step is the formation of the benzimidazole ring system. This is typically achieved through the condensation of an o-phenylenediamine with a piperidine-4-carboxylic acid derivative. The Phillips-Ladenburg reaction, or variations thereof, is a foundational method for this transformation.[4]
Reaction Mechanism
The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is often essential to prevent side reactions and facilitate purification.
Experimental Protocol: Synthesis of tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine | 108.14 | 10.81 g | 0.10 |
| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | 229.28 | 22.93 g | 0.10 |
| Polyphosphoric acid (PPA) | - | ~150 g | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a stirred mixture of o-phenylenediamine and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in a round-bottom flask, add polyphosphoric acid.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.
Part 2: N-Methylation of the Benzimidazole Ring
The second stage of the synthesis involves the selective methylation of the nitrogen atom at the 1-position of the benzimidazole ring. This is a standard N-alkylation reaction.
Choice of Methylating Agent and Base
Common methylating agents for this transformation include methyl iodide and dimethyl sulfate. The choice of base is crucial to deprotonate the benzimidazole nitrogen, thereby activating it for nucleophilic attack. Strong bases such as sodium hydride (NaH) are often employed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Experimental Protocol: Synthesis of tert-Butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 315.41 | 31.54 g | 0.10 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 |
| Methyl iodide | 141.94 | 15.61 g (6.88 mL) | 0.11 |
| Dimethylformamide (DMF), anhydrous | 73.09 | 200 mL | - |
| Water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a solution of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.
Part 3: Deprotection of the Piperidine Nitrogen
The final step in this synthetic sequence is the removal of the Boc protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions.
Deprotection Conditions
Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a common and effective reagent for Boc deprotection. Alternatively, a saturated solution of hydrogen chloride (HCl) in an alcohol like methanol or a solvent like 1,4-dioxane can be used.[5]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 329.44 | 32.94 g | 0.10 |
| Saturated HCl in Methanol | - | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
Dissolve tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate in a saturated solution of hydrogen chloride in methanol.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH, NaHCO₃) followed by extraction with an organic solvent.
Visualizing the Detailed Synthetic Workflow
Caption: Detailed three-step workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the production of important pharmaceuticals. The three-step approach involving benzimidazole formation, N-methylation, and deprotection is a robust and scalable method. Careful control of reaction conditions and appropriate use of protecting groups are key to achieving high yields and purity of the final product. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this valuable intermediate and its derivatives.
References
- 1. Bilastine Intermediate|1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Improved Processes For Preparation Of Bilastine Using Novel [quickcompany.in]
- 4. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the heterocyclic compound 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Molecular Overview
This compound belongs to the benzimidazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities.[1] The benzimidazole core is a key pharmacophore found in numerous therapeutic agents.[2] The structure of the title compound is characterized by a piperidine ring attached at the 2-position of the benzimidazole scaffold, with a methyl group substituted on one of the imidazole nitrogen atoms. This N-methylation can significantly influence the compound's physicochemical properties and biological activity compared to its unmethylated precursor, 2-(piperidin-4-yl)-1H-benzimidazole.[3]
The presence of the basic piperidine and benzimidazole nitrogens imparts specific solubility and reactivity characteristics to the molecule. The N-methyl group eliminates the possibility of N-H tautomerism often observed in unsubstituted benzimidazoles, leading to a fixed chemical structure.[3]
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved in a two-step process, starting with the synthesis of the precursor 2-(piperidin-4-yl)-1H-benzimidazole, followed by its selective N-methylation.
Synthesis of the Precursor: 2-(Piperidin-4-yl)-1H-benzimidazole
The most common and well-established method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
Elucidating the Mechanistic Landscape of the 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole Scaffold
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed exploration of the potential mechanisms of action for the 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole chemical scaffold. As this specific molecule is not extensively characterized as a standalone therapeutic agent, this document synthesizes evidence from its closest structural analogues to build a robust, evidence-based profile of its likely biological activities. The focus is on providing causal explanations for experimental approaches and interpreting data from key assays.
Executive Summary
The benzimidazole ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The 2-(piperidin-4-yl)-1H-benzoimidazole scaffold, in particular, has given rise to potent modulators of key physiological pathways. While direct, comprehensive studies on the N1-methylated derivative, 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole, are sparse, a detailed analysis of its close analogues reveals two primary, highly probable mechanisms of action: Histamine H1 receptor antagonism and modulation of pro-inflammatory signaling cascades, notably the NF-κB pathway . This guide will dissect these mechanisms, providing the underlying signaling logic, supportive quantitative data, and the experimental protocols required to validate these activities.
Part 1: Primary Mechanism of Action: Histamine H1 Receptor Antagonism
The most well-defined activity associated with the 2-(piperidin-4-yl)-1H-benzoimidazole core is the potent and selective antagonism of the Histamine H1 receptor. This is exemplified by the second-generation antihistamine, Bilastine, which is structurally the N1-(2-ethoxyethyl) analogue of the topic scaffold.[2]
Molecular Mechanism
Histamine is a key mediator of allergic inflammatory responses. Upon binding to its H1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade leading to the classic symptoms of allergy (e.g., itching, sneezing, vasodilation).
Compounds based on the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold act as competitive inverse agonists at the H1 receptor. They bind to the receptor, stabilizing its inactive conformation and thereby preventing histamine from binding and activating the downstream signaling pathway.[2] This blockage effectively prevents the release of pro-inflammatory mediators, leading to the alleviation of allergic symptoms.[2]
Signaling Pathway Diagram
References
The Emerging Therapeutic Potential of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole nucleus, a privileged scaffold in medicinal chemistry, consistently yields compounds with a broad spectrum of pharmacological activities.[1][2] When fused with a piperidine moiety, this structural motif gives rise to a class of compounds with significant therapeutic promise. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of a specific derivative, 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. Drawing upon extensive research into structurally related analogs, we provide a comprehensive overview of its potential as an anti-inflammatory, antihistaminic, and antimicrobial agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel benzimidazole-based therapeutics.
Introduction: The Benzimidazole-Piperidine Scaffold - A Versatile Pharmacophore
The fusion of a benzene ring with imidazole results in the benzimidazole system, a heterocyclic core that is isosteric to naturally occurring purines and is a constituent of vitamin B12.[1] This structural feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects, including antimicrobial, antiviral, anthelmintic, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a piperidine ring at the 2-position of the benzimidazole core further enhances the pharmacological profile, influencing factors such as solubility, bioavailability, and receptor-binding affinity. This combination has proven to be a fruitful strategy in the design of novel therapeutic agents.
This guide provides an in-depth analysis of this compound, a specific analog within this promising class of compounds. While direct studies on this exact molecule are emerging, a wealth of data from closely related structures allows for a robust extrapolation of its likely biological activities and mechanisms of action.
Synthetic Pathways to this compound
The synthesis of 2-(piperidin-4-yl)-1H-benzimidazoles is typically achieved through the condensation of o-phenylenediamine with a piperidine-4-carboxylic acid derivative. Subsequent N-alkylation of the benzimidazole nitrogen affords the target compound.
General Synthetic Protocol
A common and effective method for the synthesis of the core scaffold involves the Phillips-Ladenburg reaction, which is the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole
A mixture of o-phenylenediamine and piperidine-4-carboxylic acid is refluxed in the presence of a strong acid, such as 4M hydrochloric acid, for an extended period. The reaction mixture is then cooled and neutralized with a base (e.g., NaOH) to precipitate the product. The crude product is collected by filtration, washed, and dried.
Step 2: N-Methylation of the Benzimidazole Core
The synthesized 2-(piperidin-4-yl)-1H-benzoimidazole is then subjected to N-methylation. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or DMF. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified using column chromatography.
Biological Activities and Therapeutic Potential
Based on the pharmacological profiles of structurally similar compounds, this compound is predicted to exhibit a range of biological activities. The following sections detail these potential therapeutic applications, supported by evidence from related benzimidazole-piperidine derivatives.
Anti-inflammatory Activity
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory properties.[2][3]
The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, for instance, related compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2][3] The underlying mechanism likely involves the modulation of the NF-κB signaling pathway. Specifically, these compounds may prevent the phosphorylation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[3]
A detailed protocol for assessing the in vitro anti-inflammatory potential of this compound is provided below.
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.
-
TNF-α Measurement: Quantify the amount of TNF-α in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for the inhibition of NO and TNF-α production.
Table 1: In Vitro Anti-inflammatory Activity of a Representative 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative (Compound 6e) [3]
| Biomarker | IC50 (µM) |
| NO Production | 0.86 |
| TNF-α Production | 1.87 |
The in vivo anti-inflammatory efficacy can be assessed using models such as the xylene-induced ear edema model in mice.[3]
Experimental Workflow: Xylene-Induced Ear Edema Model
Caption: Workflow for the xylene-induced ear edema model.
Antihistaminic Activity
A notable derivative, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, also known as Bilastine, is a potent and selective second-generation histamine H1 receptor antagonist.[4] This indicates that the 1-substituted-2-(piperidin-4-yl)-1H-benzoimidazole scaffold is a promising template for the development of antihistaminic agents.
These compounds are expected to act as inverse agonists at the histamine H1 receptor, competitively blocking the binding of histamine and thereby preventing the downstream signaling that leads to allergic symptoms. The high affinity for the H1 receptor is a key determinant of their efficacy.
Experimental Protocol: Histamine H1 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor.
-
Radioligand Binding: Incubate the membranes with a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data.
Antimicrobial Activity
The benzimidazole core is a well-established pharmacophore in antimicrobial drug discovery.[5] Derivatives of 1-methyl-1H-benzimidazole have shown notable activity against both Gram-positive and Gram-negative bacteria.[1]
The antimicrobial activity of benzimidazoles can arise from various mechanisms, including:
-
Inhibition of microbial nucleic acid and protein synthesis.
-
Disruption of cell wall formation.
-
Inhibition of essential enzymes.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Representative Antimicrobial Activity of a 1-methyl-benzimidazole Derivative [1]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Varies by derivative |
| Escherichia coli | Varies by derivative |
Potential Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents, with some acting as antagonists for receptors like VEGFR-2.[6] While specific data for this compound is not yet available, the broader class of benzimidazoles has shown promise in this area.
Signaling Pathway: Potential Inhibition of VEGFR-2
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated and diverse biological activities. Based on the extensive literature on related analogs, this molecule holds significant promise as a lead compound for the development of novel anti-inflammatory, antihistaminic, and antimicrobial agents. Further research, including its synthesis and comprehensive in vitro and in vivo evaluation, is warranted to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such investigations.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole Derivatives and Analogs
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This guide focuses on a specific, promising class: 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole derivatives and their analogs. We will explore the synthetic pathways to access this core structure, delve into the critical structure-activity relationships (SAR) that govern their biological effects, and provide detailed protocols for their pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
Introduction: The Benzimidazole Privileged Scaffold
Benzimidazole, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[3][4] The unique electronic and structural features of the benzimidazole nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its broad bioactivity.[2]
The focus of this guide, the this compound core, combines the established pharmacological importance of the benzimidazole ring with a piperidine moiety, a common functional group in centrally acting drugs. The methylation at the N-1 position is a key structural feature that can significantly influence the physicochemical properties and biological activity of the resulting compounds.
Synthesis of this compound Derivatives
The synthesis of the target scaffold can be approached through a multi-step sequence, leveraging established methodologies for benzimidazole formation and N-alkylation. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis commences with the condensation of o-phenylenediamine with a suitable carboxylic acid, followed by N-methylation and functionalization of the piperidine ring.
Caption: Proposed synthetic route for this compound derivatives.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole (C)
-
To a solution of o-phenylenediamine (1.0 eq) in 4M aqueous HCl, add piperidine-4-carboxylic acid (1.0 eq).
-
Heat the mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with a 5M NaOH solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(piperidin-4-yl)-1H-benzoimidazole.
Step 2: N-Boc Protection of the Piperidine (D)
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (Et3N, 2.0 eq) and di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the N-Boc protected intermediate.
Step 3: N-Methylation of the Benzimidazole Ring (E)
-
Dissolve the N-Boc protected compound (1.0 eq) in a dry aprotic solvent like dimethylformamide (DMF) or THF.
-
Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes at 0 °C.
-
Add methyl iodide (CH3I, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 4: Boc Deprotection (F)
-
Dissolve the N-methylated product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a suitable base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the core scaffold, 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.
Step 5: Derivatization of the Piperidine Nitrogen (G)
The secondary amine of the piperidine ring can be further functionalized through standard N-alkylation or N-acylation reactions to generate a library of analogs.
Structure-Activity Relationships (SAR) and Biological Activities
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and piperidine rings.
Significance of the 1-Methyl Group
The methylation of the N-1 position of the benzimidazole ring has several important implications for the molecule's properties and biological activity:
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The N-H proton of the benzimidazole ring can be a site of metabolic modification. N-methylation can block this metabolic pathway, potentially increasing the compound's in vivo half-life.
-
Receptor Interaction: The absence of the N-H proton and the presence of the methyl group can alter the molecule's binding mode to its biological target. The N-H group can act as a hydrogen bond donor, and its replacement with a methyl group may favor interactions with hydrophobic pockets in the target protein.[3]
-
Tautomerism: N-methylation prevents the tautomerism that can occur in unsubstituted benzimidazoles, leading to a single, well-defined regioisomer.[4]
Substitutions on the Benzimidazole Ring
-
Positions 5 and 6: The introduction of small, lipophilic, or electron-withdrawing groups at the 5 and/or 6 positions of the benzimidazole ring has been shown to modulate the antimicrobial and anti-inflammatory activities of related compounds.[5] For instance, halogen substituents can enhance activity.[5]
Substitutions on the Piperidine Ring
The piperidine nitrogen offers a key point for diversification. The nature of the substituent on the piperidine nitrogen can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
-
N-Alkylation: The introduction of various alkyl or arylalkyl groups can be explored to probe for optimal interactions with the target protein.
-
N-Acylation: The formation of amides can introduce additional hydrogen bonding capabilities and alter the electronic properties of the piperidine nitrogen.
Potential Biological Activities
Based on the broader class of benzimidazole derivatives, the this compound scaffold is anticipated to exhibit a range of biological activities, including:
-
Anti-inflammatory Activity: Many benzimidazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines like TNF-α and IL-6.[6][7][8]
-
Antimicrobial Activity: The benzimidazole core is present in several antimicrobial agents.[1][9] Derivatives of this scaffold may exhibit activity against a range of bacterial and fungal pathogens.
-
Anticancer Activity: Some benzimidazole derivatives have shown promise as anticancer agents, with mechanisms including the inhibition of topoisomerase I.[10]
-
Antihistaminic Activity: The structural similarity to known antihistamines suggests that these compounds may act as histamine receptor antagonists.
Experimental Protocols for Pharmacological Evaluation
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α and IL-6 Secretion in Macrophages
This assay assesses the ability of the synthesized compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for in vitro anti-inflammatory cytokine inhibition assay.
Protocol:
-
Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) for 2 hours.
-
Stimulate the cells with LPS (0.5 µg/mL) for 22 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the protein concentration of the remaining cells in the wells for normalization.
-
Calculate the percentage inhibition of cytokine secretion compared to the LPS-treated control.
In Vitro Antimicrobial Assay: Agar Streak Dilution Method
This method determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.[9]
Protocol:
-
Prepare a series of agar plates containing two-fold dilutions of the test compounds.
-
Culture the selected bacterial and fungal strains overnight in appropriate broth media.
-
Dilute the microbial cultures to a standardized concentration (e.g., 5 x 10^5 cfu/mL).
-
Inoculate the agar plates with the microbial suspensions.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Table 1: Representative Data Presentation for Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Control | >100 | >100 | >100 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
| Compound X | 8 | 16 | 32 |
| Compound Y | 4 | 8 | 16 |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential applications. The synthetic accessibility of this core, coupled with the numerous opportunities for structural diversification, makes it an attractive target for medicinal chemistry campaigns. The insights into the structure-activity relationships and the detailed experimental protocols provided in this guide are intended to facilitate the exploration of this chemical space and accelerate the discovery of new drug candidates. Further investigation into the specific molecular targets and mechanisms of action of these derivatives will be crucial for their future development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzimidazole-1,2,3-triazole Hybrid Molecules: Synthesis and Evaluation for Antibacterial/Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This guide focuses on a specific derivative, 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole , a molecule of significant interest in contemporary drug discovery. This document provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, grounded in the established knowledge of its structural class.
Part 1: Chemical Identity and Structural Elucidation
IUPAC Nomenclature and CAS Number
The formal IUPAC name for the compound of interest is 1-Methyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole . It is registered under the CAS Number 180160-86-5 .
Chemical Structure
The molecular structure of 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole is characterized by a central benzimidazole ring system, where a piperidine ring is attached at the 2-position and a methyl group is substituted on one of the nitrogen atoms of the imidazole ring.
Caption: Chemical structure of 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.
Part 2: Synthesis and Characterization
The synthesis of 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole is most effectively achieved through a two-step process. This involves the initial synthesis of the precursor, 2-(piperidin-4-yl)-1H-benzimidazole, followed by N-methylation. This strategic approach allows for controlled synthesis and purification of the final product.
Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole
The foundational step is the condensation of o-phenylenediamine with a suitable piperidine derivative. A well-established method involves the reaction of benzene-1,2-diamine with piperidine-4-carboxylic acid under acidic conditions.[1]
Experimental Protocol:
-
To a round-bottom flask, add benzene-1,2-diamine (12.6 g, 116 mmol) and piperidine-4-carboxylic acid (15 g, 116 mmol).[1]
-
Add 4M aqueous HCl (250 mL).[1]
-
Heat the mixture to reflux and stir for 48 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the dropwise addition of 5 M aqueous NaOH until the pH is alkaline.[1]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Dry the solid in a vacuum oven to yield 2-(piperidin-4-yl)-1H-benzimidazole.[1]
Data for 2-(Piperidin-4-yl)-1H-benzimidazole:
-
Appearance: White to brownish-yellow solid.[1]
-
Solubility: Soluble in methanol.[1]
-
Mass Spectrometry (m/z): 202 [M+H]+.[1]
Step 2: N-Methylation of 2-(Piperidin-4-yl)-1H-benzimidazole
The second step involves the selective methylation of the benzimidazole nitrogen. This is typically achieved using an alkylating agent, such as methyl iodide, in the presence of a base.[2]
Experimental Protocol:
-
Suspend 2-(piperidin-4-yl)-1H-benzimidazole (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or DMF) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[2]
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the suspension.[2]
-
While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.[2]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.[2]
Caption: Synthetic workflow for 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.
Structural Characterization
While specific spectral data for 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole is not widely available in the public domain, characterization would typically involve the following techniques, with expected key features:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the benzimidazole ring, the protons of the piperidine ring, and a distinct singlet for the N-methyl group.
-
¹³C NMR: The spectrum would display resonances for the carbon atoms of the benzimidazole and piperidine rings, as well as a signal for the N-methyl carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₇N₃, MW: 215.30 g/mol ).
Part 3: Potential Applications in Drug Discovery
Derivatives of 2-(piperidin-4-yl)-1H-benzimidazole have demonstrated a range of pharmacological activities, suggesting potential therapeutic applications for 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory potential of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models.[3] The introduction of an N-methyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its anti-inflammatory efficacy.
NLRP3 Inflammasome Inhibition
Recent research has identified the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold as a novel inhibitor of the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The structural similarity of 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole to these active compounds suggests it may also exhibit NLRP3 inhibitory activity.
Caption: Postulated mechanism of anti-inflammatory action via NLRP3 inflammasome inhibition.
Conclusion
1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through a robust two-step process, and its structural features suggest promising anti-inflammatory properties, possibly through the inhibition of the NLRP3 inflammasome. Further research into the specific biological activities and pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-Depth Technical Guide to 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole (CAS No. 180160-86-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, synthesis, and physicochemical properties, alongside a discussion of its potential pharmacological relevance based on the broader class of piperidinyl-benzimidazoles. Methodologies for its preparation and characterization are presented to support researchers in its application for drug discovery and development.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, an aromatic heterocyclic system formed by the fusion of benzene and imidazole rings, is a "privileged structure" in medicinal chemistry.[1] This scaffold is a key component in a variety of pharmacologically active agents due to its ability to mimic naturally occurring biomolecules and interact with a wide range of biological targets.[1] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on a specific derivative, this compound, which incorporates a piperidine moiety at the 2-position and a methyl group on one of the benzimidazole nitrogens. The piperidine ring is another common feature in bioactive compounds, often contributing to improved solubility and the ability to form crucial interactions with protein targets.[2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 180160-86-5 | [3] |
| Molecular Formula | C₁₃H₁₇N₃ | [3] |
| Molecular Weight | 215.30 g/mol | [3] |
| Predicted Boiling Point | 404.1 ± 38.0 °C | [3] |
| Predicted Density | 1.22 ± 0.1 g/cm³ | [3] |
Synthesis and Purification
The synthesis of this compound can be approached through the N-methylation of its precursor, 2-(piperidin-4-yl)-1H-benzoimidazole. The regioselectivity of the methylation is a critical consideration due to the tautomeric nature of the benzimidazole ring.[4]
General N-Methylation Protocol
The following protocol is a generalized procedure for the N-methylation of a benzimidazole and may require optimization for this specific substrate.
Diagram of the General N-Methylation Workflow:
Caption: General experimental workflow for benzimidazole N-methylation.[4]
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting benzimidazole, 2-(piperidin-4-yl)-1H-benzoimidazole, in an anhydrous aprotic solvent such as acetone or dimethylformamide (DMF).[4]
-
Addition of Base: Add a suitable base, for example, potassium carbonate (K₂CO₃), to the solution. The base is crucial for deprotonating the benzimidazole nitrogen, making it nucleophilic.[4]
-
Addition of Methylating Agent: While stirring, slowly add the methylating agent, such as methyl iodide, to the reaction mixture at room temperature.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the base and any inorganic byproducts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product should be purified using column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective for separating the N-methylated product from any unreacted starting material or byproducts.[4]
Causality in Experimental Choices
-
Solvent: Anhydrous aprotic solvents are chosen to prevent the quenching of the benzimidazole anion formed after deprotonation.[4]
-
Base: A moderately strong base like K₂CO₃ is typically sufficient to deprotonate the benzimidazole NH without causing unwanted side reactions that a stronger base might induce.[4]
-
Methylating Agent: Methyl iodide is a commonly used and effective methylating agent. The stoichiometry should be carefully controlled to minimize the formation of quaternary salts.[4]
Potential Pharmacological Activity
While specific pharmacological data for this compound is not extensively available in the public domain, the broader class of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives has been investigated for various biological activities.
-
Anti-inflammatory Activity: Related compounds have shown the ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting potential anti-inflammatory effects.[5]
-
Antihistaminic and Antiallergic Activity: Patents have described novel piperidine derivatives of benzimidazole as useful antihistaminic and antiallergic agents.[6]
-
Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Binding: Some benzimidazole derivatives containing a piperidine moiety have demonstrated binding affinities for dopamine D₂ and serotonin 5-HT₁ₐ receptors, indicating potential applications in the treatment of schizophrenia.[7]
The introduction of a methyl group on the benzimidazole nitrogen can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, N-methylation has been shown to enhance the butyrylcholinesterase inhibition of certain norbelladine derivatives.[8] Therefore, it is plausible that the N-methylation of 2-(piperidin-4-yl)-1H-benzoimidazole could modulate its biological activity profile.
Putative Signaling Pathway Involvement:
Based on the anti-inflammatory activity of related benzimidazole derivatives, a potential mechanism of action could involve the modulation of inflammatory signaling pathways.
Caption: Putative inhibitory effect on the NF-κB signaling pathway.
Analytical Characterization
Unambiguous characterization of the synthesized this compound is essential for ensuring its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons on the benzimidazole and piperidine rings, as well as a characteristic singlet for the N-methyl group. The aromatic protons of the benzimidazole moiety typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the piperidine ring will be in the aliphatic region, and the N-methyl protons will likely be a singlet around 3.5-4.0 ppm.[9][10]
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. The expected molecular ion peak [M+H]⁺ would be at m/z 216.3.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry place.[3]
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated. It may be harmful if ingested or inhaled and is irritating to mucous membranes and the upper respiratory tract.[3]
Conclusion
This compound is a derivative of a pharmacologically significant scaffold. This guide has provided a technical overview of its properties, synthesis, and potential biological relevance. The presented protocols and characterization methods offer a foundation for researchers to synthesize and evaluate this compound in their drug discovery programs. Further investigation into its specific biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-methyl-1-(4-piperidinyl)-1H-benzimidazole | 79098-81-0 | Benchchem [benchchem.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 7. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole: From Discovery to Modern Applications
This technical guide provides a comprehensive overview of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic compound that has garnered interest within the scientific community. This document delves into the historical context of its discovery, detailed synthetic methodologies, and its evolving pharmacological profile, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Benzimidazole Scaffold
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Benzimidazole derivatives have been successfully developed into drugs with antimicrobial, antiviral, anticancer, anti-inflammatory, and antihistaminic properties, among others.[4] The versatility of the benzimidazole scaffold lies in the feasibility of substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
Discovery and Historical Context
The specific timeline for the discovery of this compound is not prominently documented in publicly available literature. However, its structural precursor, 2-(piperidin-4-yl)-1H-benzoimidazole, has been a subject of investigation for its therapeutic potential. Notably, a Norwegian patent filed in the late 1990s described a series of 2-(piperidin-4-yl)-1H-benzimidazole compounds with antihistaminic and antiallergic activities.[5] This early exploration into the therapeutic utility of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold likely paved the way for the synthesis and investigation of its derivatives, including the N-methylated analog.
The addition of a methyl group to the benzimidazole nitrogen at position 1 is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and receptor-binding affinity. It is therefore probable that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of this class of compounds.
Synthetic Pathways
The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the core 2-(piperidin-4-yl)-1H-benzoimidazole scaffold, followed by N-methylation.
Synthesis of the 2-(Piperidin-4-yl)-1H-benzoimidazole Core
A common and established method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6] In the case of 2-(piperidin-4-yl)-1H-benzoimidazole, the reaction proceeds between o-phenylenediamine and piperidine-4-carboxylic acid.[7]
Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine and piperidine-4-carboxylic acid in equimolar amounts.
-
Acidic Medium: Add a suitable acidic medium, such as 4M hydrochloric acid, to the flask.[7]
-
Reflux: Heat the reaction mixture under reflux for an extended period, typically 24-48 hours.[7]
-
Work-up: After cooling the reaction mixture to room temperature, neutralize it with a base, such as a concentrated sodium hydroxide solution, until the product precipitates.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent.
Diagram of the Synthesis of the Benzimidazole Core
Caption: Phillips-Ladenburg condensation reaction.
N-Methylation of the Benzimidazole Core
The final step in the synthesis of the target compound is the methylation of the nitrogen atom at position 1 of the benzimidazole ring. This is typically achieved through a nucleophilic substitution reaction using a methylating agent.
Experimental Protocol: N-Methylation
-
Reaction Setup: Dissolve the synthesized 2-(piperidin-4-yl)-1H-benzoimidazole in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base: Add a base, such as sodium hydride or potassium carbonate, to deprotonate the benzimidazole nitrogen, forming the corresponding anion.
-
Methylating Agent: Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.
Diagram of the N-Methylation Step
Caption: N-methylation of the benzimidazole core.
Pharmacological Profile and Potential Applications
While specific pharmacological data for this compound is not extensively published, the activities of its close analogs provide strong indications of its potential therapeutic applications.
Anti-inflammatory Activity
Derivatives of 2-(piperidin-4-yl)-1H-benzoimidazole have demonstrated significant anti-inflammatory properties.[8] Research has shown that certain compounds in this class can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[8] The mechanism of action is believed to involve the modulation of the NF-κB signaling pathway.[8] Given these findings, this compound is a candidate for investigation as a potential anti-inflammatory agent.
c-Myc Inhibition
The c-Myc protein is a key regulator of cell proliferation and is often dysregulated in various human cancers. A recent study reported the discovery of a novel benzimidazole derivative containing a piperidinyl moiety as a c-Myc inhibitor. This compound was shown to disrupt the interaction between c-Myc and its binding partner Max, leading to the downregulation of c-Myc protein levels and the induction of apoptosis in lung cancer cell lines. This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer therapeutics targeting the c-Myc pathway.
Antihistaminic and Antiallergic Potential
As previously mentioned, the foundational patent for this class of compounds highlighted their antihistaminic and antiallergic activities.[5] This suggests that this compound may also possess the ability to modulate histamine receptors and could be explored for the treatment of allergic conditions.
Future Directions
The existing body of research on 2-(piperidin-4-yl)-1H-benzoimidazole derivatives provides a solid foundation for the further investigation of this compound. Future research should focus on:
-
Definitive Pharmacological Profiling: A comprehensive evaluation of the compound's activity against a panel of biological targets, including those implicated in inflammation, cancer, and allergic responses.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of disease.
Conclusion
This compound represents a promising chemical entity with a pharmacological lineage rooted in the versatile benzimidazole scaffold. While its specific discovery and history are not widely chronicled, the established synthetic routes and the demonstrated activities of its close analogs in the realms of anti-inflammatory, anticancer, and antihistaminic research underscore its potential as a valuable tool for drug discovery and development. This guide provides a foundational understanding for researchers poised to explore the full therapeutic potential of this intriguing molecule.
References
- 1. 180160-86-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. do.labnovo.com [do.labnovo.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8753468B2 - Method for the reduction of graphene film thickness and the removal and transfer of epitaxial graphene films from SiC substrates - Google Patents [patents.google.com]
Potential Therapeutic Targets of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Strategic Research and Development Whitepaper
An In-Depth Technical Guide
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1] Its unique structure, resembling naturally occurring nucleotides, allows for versatile interactions with various biomacromolecules, leading to a broad spectrum of therapeutic applications including anti-inflammatory, antimicrobial, anticancer, and antihistaminic activities.[1][2][3] Derivatives substituted at the 2-position, particularly with cyclic moieties like piperidine, have shown significant promise in modulating key biological targets.[4][5] This guide focuses on the specific compound, 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole , a novel entity for which the therapeutic potential is yet to be fully elucidated. By analyzing structure-activity relationships (SAR) from closely related analogs, this document proposes a rational, hypothesis-driven framework for identifying and validating its primary therapeutic targets. We will explore four high-probability target classes—Histamine Receptors, the NLRP3 Inflammasome, Tubulin, and Opioid Receptors—and provide a comprehensive, multi-phase workflow for their experimental validation.
Molecular Scaffolding and Inferred Therapeutic Potential
The structure of this compound is characterized by two key pharmacophores: a 1-methyl-1H-benzoimidazole core and a C2-linked 4-yl-piperidine substituent. This combination is not arbitrary; it mirrors motifs found in several clinically relevant molecules, allowing us to infer potential therapeutic applications.
-
Anti-inflammatory and Anti-allergic Potential: The most direct structural analog of clinical relevance is Bilastine, an H1 receptor antagonist used for allergic rhinitis.[6] Bilastine is 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, sharing the core 2-(piperidin-4-yl)-benzoimidazole structure. This strong similarity makes the Histamine H1 Receptor a primary target of interest. Furthermore, other 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity through the inhibition of TNF-α and nitric oxide production.[1] A distinct but related anti-inflammatory mechanism involves the NLRP3 inflammasome , which has been successfully targeted by scaffolds containing a 1-(piperidin-4-yl)-benzimidazol-2-one moiety.[7][8]
-
Antineoplastic Potential: The benzimidazole core is a well-established antineoplastic pharmacophore.[9][10] Many anthelmintic benzimidazoles, such as albendazole, exhibit anticancer properties by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[9][11] The piperidine ring itself is a frequent component of small-molecule cancer therapeutics, contributing to favorable pharmacokinetic properties and target engagement.[4][12]
-
Analgesic Potential: Several benzimidazole-piperidine derivatives have been reported to possess centrally mediated analgesic properties.[6] A compelling case for investigating nociceptive pathways is the structure of SR-17018, a biased agonist of the μ-opioid receptor (MOR) , which contains a piperidine linked to a benzimidazol-2-one core.[13] This suggests that the this compound scaffold could potentially modulate opioid receptors.
High-Priority Hypothesized Molecular Targets
Based on the structural analysis, we have prioritized four molecular targets for initial investigation. The rationale for each is detailed below.
Target Hypothesis 1: Histamine H1 Receptor (H1R) Antagonist
-
Rationale: The compound's structure strongly mimics that of Bilastine, a known second-generation H1R antagonist.[6] The 2-(piperidin-4-yl)-1H-benzoimidazole framework is a validated pharmacophore for H1R binding. Antagonism of this G-protein coupled receptor (GPCR) would block histamine-induced signaling, providing therapeutic benefit in allergic conditions like rhinitis and urticaria.
Target Hypothesis 2: NLRP3 Inflammasome Inhibitor
-
Rationale: Chronic inflammation underlies numerous diseases. The NLRP3 inflammasome is a key cytosolic sensor that, upon activation, triggers pyroptotic cell death and the release of pro-inflammatory cytokines IL-1β and IL-18.[7][14] Scaffolds containing the 1-(piperidin-4-yl)-benzimidazol-2-one moiety are effective NLRP3 inhibitors.[8][14] Our target compound, with its similar core, may function as a non-covalent inhibitor of the NLRP3 complex, potentially by disrupting its ATPase activity.
Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway.
Target Hypothesis 3: Tubulin Polymerization Inhibitor
-
Rationale: The benzimidazole core is a classic tubulin-binding motif found in numerous anthelmintic and antineoplastic drugs.[9][11] By binding to the colchicine-binding site on β-tubulin, these agents prevent the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton is catastrophic for rapidly dividing cells, making tubulin a validated anticancer target.
Target Hypothesis 4: Mu-Opioid Receptor (MOR) Modulator
-
Rationale: The piperidine ring is a key structural element in many potent opioid analgesics (e.g., fentanyl). The identification of benzimidazole-piperidine compounds with analgesic effects, including a biased MOR agonist, provides a strong rationale for investigating this target.[6][13] The compound could act as an agonist, antagonist, or biased modulator, each with distinct therapeutic implications.
A Phased Approach to Target Identification and Validation
To systematically test these hypotheses, we propose a rigorous, three-phase experimental workflow. This self-validating system proceeds from initial high-throughput binding and functional screens to detailed cellular assays and, finally, to in vivo proof-of-concept studies for the most promising targets.
Caption: A streamlined workflow for target validation.
Phase 1: Target Binding and Primary Functional Screening
Objective: To rapidly determine if this compound directly interacts with the hypothesized molecular targets and affects their primary function.
Protocol 1: Radioligand Displacement Binding Assays
-
Target Preparation: Utilize commercially available membrane preparations from cells stably expressing human Histamine H1 Receptor (H1R) or Mu-Opioid Receptor (MOR).
-
Radioligand: For H1R, use [³H]-pyrilamine. For MOR, use [³H]-DAMGO.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the respective radioligand and serial dilutions of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Allow reactions to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Reagents: Use >99% pure bovine brain tubulin, a GTP-containing polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and a fluorescent reporter (e.g., DAPI).
-
Assay Setup: In a 96-well plate, add polymerization buffer, fluorescent reporter, and serial dilutions of the test compound. As controls, use paclitaxel (promoter) and colchicine (inhibitor).
-
Initiation: Add tubulin to each well to initiate polymerization and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measurement: Monitor the increase in fluorescence (as the reporter binds to polymerized microtubules) over time (e.g., every minute for 60 minutes).
-
Data Analysis: Determine the rate and extent of polymerization. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
| Phase 1 Data Summary Table | |||
| Target | Assay Type | Primary Metric | Result (Hypothetical) |
| Histamine H1 Receptor | Radioligand Binding | Ki (nM) | To be determined |
| Mu-Opioid Receptor | Radioligand Binding | Ki (nM) | To be determined |
| Tubulin | Polymerization Assay | IC₅₀ (µM) | To be determined |
| NLRP3 Inflammasome | ATPase Activity Assay | IC₅₀ (µM) | To be determined |
Phase 2: Cellular Functional Assays
Objective: To confirm that binding to a target translates into a functional cellular response.
Protocol 3: IL-1β Release Assay for NLRP3 Activity
-
Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming (Signal 1): Prime the differentiated cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of Pro-IL-1β and NLRP3.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Normalize the data to vehicle controls and calculate the IC₅₀ for the inhibition of IL-1β release. A parallel cytotoxicity assay (e.g., LDH release) must be run to ensure inhibition is not due to cell death.
Conclusion and Forward Outlook
This document outlines a targeted, evidence-based strategy for characterizing the therapeutic potential of this compound. By leveraging SAR insights from the vast body of literature on benzimidazole and piperidine-containing compounds, we have identified four high-priority molecular targets. The proposed multi-phase validation workflow provides a clear and efficient path from initial biochemical screening to cellular proof-of-concept. The results of these studies will be pivotal in directing future preclinical and clinical development, potentially positioning this novel compound as a next-generation therapeutic for inflammatory diseases, cancer, or allergic conditions.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SR-17018 - Wikipedia [en.wikipedia.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
In vitro studies of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
An In-depth Technical Guide to the In Vitro Evaluation of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole and its Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in-vitro characterization of this compound, a novel benzimidazole derivative. Given the limited direct literature on this specific molecule, the methodologies presented herein are based on established best practices for analogous heterocyclic compounds, particularly those with known activity at G-protein coupled receptors (GPCRs) and kinases, common targets for this chemical class. The experimental design emphasizes a logical, stepwise progression from initial binding assessment to functional cellular outcomes, ensuring a thorough and scientifically rigorous evaluation.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse range of FDA-approved drugs, including proton-pump inhibitors like omeprazole and anthelmintics such as albendazole. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its rigid, planar structure, allow for high-affinity interactions with a variety of biological targets. The incorporation of a piperidine moiety, as in this compound, often enhances solubility and allows for specific interactions with target proteins, potentially modulating selectivity and pharmacokinetic properties. This guide outlines a comprehensive in-vitro strategy to elucidate the biological activity of this compound class.
Physicochemical Characterization
Prior to biological evaluation, a thorough understanding of the compound's physicochemical properties is essential for interpreting experimental results and for future drug development efforts.
Table 1: Key Physicochemical Parameters and Standard Assays
| Parameter | Standard Assay | Rationale |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the concentration range for biological assays and informs formulation development. |
| Lipophilicity (LogP/LogD) | HPLC-based or Shake-flask methods | Predicts membrane permeability and potential for off-target effects. |
| pKa | Potentiometric titration or UV-spectroscopy | Identifies ionizable groups, which is crucial for understanding target interactions and absorption. |
| Chemical Stability | HPLC-based stability studies in various buffers (pH 4.0, 7.4, 9.0) | Assesses the compound's shelf-life and stability under physiological conditions. |
Primary Target Identification and Binding Affinity
The initial step in characterizing a novel compound is to determine its primary molecular target(s) and binding affinity. Given the structural alerts within this compound, initial screening should focus on GPCRs and protein kinases.
Radioligand Binding Assay
A radioligand binding assay is a highly sensitive method to quantify the interaction of a ligand with a receptor. This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand with known affinity for the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., ³H-dopamine for dopamine receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the membranes with the bound radioligand.
-
Quantification: Place the filtermat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Cellular Assays
Following target identification and affinity determination, it is crucial to assess the compound's functional activity in a cellular context.
cAMP Assay for GPCRs
For GPCRs that couple to adenylyl cyclase, a cAMP (cyclic adenosine monophosphate) assay can determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Experimental Protocol: HTRF cAMP Assay
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, along with appropriate controls (e.g., a known agonist).
-
Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the HTRF signal against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
In Vitro Kinase Assay
If the compound is hypothesized to target a protein kinase, a direct enzymatic assay is necessary to determine its inhibitory potential.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the target kinase, the kinase-specific substrate, ATP, and varying concentrations of this compound.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence against the compound concentration to determine the IC50 value.
Downstream Signaling Pathway Analysis
To understand the broader cellular impact of target engagement, it is essential to investigate the modulation of downstream signaling pathways.
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is particularly useful for assessing the phosphorylation state of key signaling proteins downstream of the target.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Treat cells with this compound for a specific duration, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-ERK).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using a digital imager.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH) to determine the relative change in protein phosphorylation.
Diagram 2: Hypothetical Signaling Pathway
Caption: A potential GPCR-mediated signaling cascade.
Conclusion and Future Directions
The in vitro methodologies outlined in this guide provide a robust framework for the initial characterization of this compound. The data generated from these studies will be instrumental in confirming its mechanism of action, determining its potency and selectivity, and guiding further preclinical development, including in vivo efficacy studies and ADME/Tox profiling. A thorough and systematic in vitro evaluation is a critical first step in the journey of translating a novel chemical entity into a potential therapeutic agent.
Methodological & Application
Application Note: Synthesis, Characterization, and Biological Evaluation of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Abstract The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This application note provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of a specific derivative, 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. We present a robust two-step synthetic protocol commencing with the Phillips condensation reaction, followed by N-alkylation. Furthermore, a detailed protocol for assessing the compound's anti-inflammatory potential via inhibition of Tumor Necrosis Factor-alpha (TNF-α) in a lipopolysaccharide (LPS)-stimulated macrophage model is described. This guide is intended for researchers in drug discovery and medicinal chemistry, providing both the procedural steps and the scientific rationale behind them.
Part 1: Synthesis and Characterization
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of the benzimidazole core by condensing an o-phenylenediamine with a piperidine-based carboxylic acid. The subsequent step is a selective methylation of the benzimidazole nitrogen. This strategic approach is widely adopted for its reliability and adaptability.[4][5]
Overall Synthesis Workflow
The diagram below outlines the complete workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole (Intermediate)
This protocol is adapted from established methods for synthesizing 2-substituted benzimidazoles.[5] The Phillips condensation reaction utilizes a strong acid to catalyze the cyclization and dehydration of o-phenylenediamine and a carboxylic acid.
Materials and Equipment:
-
o-Phenylenediamine
-
Piperidine-4-carboxylic acid
-
4M Hydrochloric acid (HCl)
-
5M Sodium hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a 500 mL round-bottom flask, combine o-phenylenediamine (12.6 g, 116 mmol) and piperidine-4-carboxylic acid (15.0 g, 116 mmol).
-
Add 250 mL of 4M aqueous HCl. Causality: The strong acidic medium is crucial for protonating the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the amino group of the o-phenylenediamine, which drives the subsequent cyclization and dehydration to form the imidazole ring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 48 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[4][6]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding 5M NaOH solution until the pH is alkaline (pH > 10). This step should be performed in an ice bath to manage the exothermic reaction. Trustworthiness: This neutralization deprotonates the product, causing it to precipitate out of the aqueous solution due to its lower solubility in its free base form.
-
A precipitate will form. Stir the slurry for an additional 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove residual salts.[5]
-
Dry the product in a vacuum oven at 50-60°C to yield 2-(piperidin-4-yl)-1H-benzimidazole. A typical yield is around 35-45%.[5]
Experimental Protocol 2: Synthesis of this compound
This procedure involves the N-alkylation of the benzimidazole intermediate. A methylating agent is used in the presence of a mild base to deprotonate the benzimidazole nitrogen, facilitating nucleophilic attack.
Materials and Equipment:
-
2-(Piperidin-4-yl)-1H-benzimidazole (from Protocol 1)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate and Hexane (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the intermediate (5.0 g, 24.8 mmol) in 100 mL of DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (6.8 g, 49.6 mmol, 2.0 eq). Causality: K₂CO₃ is a non-nucleophilic base that deprotonates the acidic N-H of the benzimidazole ring, generating the corresponding anion which is a potent nucleophile.
-
While stirring, add methyl iodide (1.85 mL, 29.8 mmol, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into 500 mL of ice-cold water. The product may precipitate or can be extracted.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to obtain the pure this compound.
Characterization Data
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result for this compound |
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.30 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~7.5-7.6 (m, 2H, Ar-H), ~7.1-7.2 (m, 2H, Ar-H), ~3.8 (s, 3H, N-CH₃), ~3.0-3.2 (m, 3H), ~2.6-2.8 (m, 2H), ~1.8-2.0 (m, 4H). |
| ¹³C NMR (DMSO-d₆) | δ ~155 (C=N), ~143, ~135, ~121, ~119, ~110 (Ar-C), ~45 (Piperidine C), ~32 (N-CH₃), ~30 (Piperidine C). |
| Mass Spec (ESI+) | m/z = 216.15 [M+H]⁺ |
Part 2: Biological Application - Anti-inflammatory Activity Assay
Derivatives of 2-(piperidin-4-yl)-1H-benzimidazole have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α in macrophages stimulated with LPS.[2][7] The following protocol details an in vitro assay to quantify this activity.
Biological Assay Workflow
Caption: Workflow for the in vitro TNF-α inhibition assay.
Experimental Protocol 3: In Vitro TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: RAW 264.7 is a murine macrophage cell line that, upon stimulation with bacterial lipopolysaccharide (LPS), produces large quantities of inflammatory mediators, including TNF-α. This assay measures the ability of the synthesized compound to inhibit this response.
Materials and Equipment:
-
RAW 264.7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Positive control (e.g., Dexamethasone)
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include wells for a vehicle control (medium with DMSO) and a positive control.
-
Pre-incubation: Incubate the plate for 1-2 hours. Causality: This pre-incubation allows the compound to enter the cells and interact with its potential molecular targets before the inflammatory stimulus is introduced.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 1000 rpm for 5 minutes) and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions precisely. Trustworthiness: ELISA is a highly specific and sensitive immunoassay that provides reliable quantification of the target analyte, ensuring the validity of the results.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of TNF-α inhibition versus the log of the compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the TNF-α production.
Sample Data Presentation
| Compound Concentration (µM) | TNF-α (pg/mL) | % Inhibition |
| Vehicle Control (LPS only) | 1500 | 0% |
| 0.1 | 1350 | 10% |
| 1.0 | 900 | 40% |
| 10.0 | 450 | 70% |
| 50.0 | 150 | 90% |
| Calculated IC₅₀ | ~2.0 µM |
References
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic compound of interest in pharmaceutical research. The structural complexity and potential biological activity of benzimidazole derivatives necessitate a multi-faceted analytical approach to ensure identity, purity, and structural integrity.[1] This guide presents detailed protocols and expert insights for the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The synergistic use of these orthogonal techniques provides a robust and self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of this and related small molecules.
Introduction: The Need for Orthogonal Characterization
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active molecules.[1][2][3] this compound combines this important core with a piperidine moiety, suggesting potential applications in various therapeutic areas. Rigorous characterization is a cornerstone of the drug discovery and development process, ensuring that biological and pharmacological data are derived from a well-defined chemical entity.
This application note details a suite of analytical techniques that, when used in concert, provide an unambiguous profile of the target compound. We will explore:
-
Chromatographic Purity: Assessed by High-Performance Liquid Chromatography (HPLC).
-
Molecular Identity: Confirmed by Mass Spectrometry (MS).
-
Definitive Structure: Elucidated by Nuclear Magnetic Resonance (NMR) Spectroscopy.
The causality behind each procedural step is explained, reflecting field-proven strategies for small molecule analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the principal method for determining the purity of pharmaceutical compounds. By separating the analyte from impurities based on differential partitioning between a stationary and a mobile phase, it provides quantitative data on the main component and any related substances. A Reverse-Phase HPLC (RP-HPLC) method is most suitable for a molecule with the polarity of this compound.
Expertise & Experience: Why RP-HPLC?
The choice of a reverse-phase method, specifically with a C18 column, is deliberate. The C18 stationary phase (octadecylsilane) is nonpolar, making it highly effective at retaining and separating moderately polar to nonpolar compounds like our target molecule. The mobile phase, a mixture of water/buffer and an organic solvent like acetonitrile, allows for fine-tuning of the separation. A gradient elution, where the proportion of organic solvent is increased over time, is crucial. This ensures that any early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main peak and resolved from the solvent front, providing a comprehensive purity profile in a single run.[4][5]
Experimental Workflow: HPLC Purity Determination
Caption: Workflow for HPLC purity analysis.
Protocol 2.1: RP-HPLC Method for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working solution for injection by diluting the stock solution to 0.1 mg/mL with the same diluent.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the working solution onto the column.
-
Acquire the chromatogram for 20 minutes.
-
-
Data Processing:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Table 1: Recommended HPLC Operating Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes; hold at 95% B for 2 minutes; return to 5% B over 1 minute; hold for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD), monitor at 254 nm and 280 nm |
| Injection Volume | 5 µL |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the identity of a synthesized compound by providing a highly accurate measurement of its molecular weight. Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful approach, allowing for the mass analysis of the peak eluting at the correct retention time from the HPLC.
Expertise & Experience: Why ESI+ and HRMS?
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule because it is a "soft" method that minimizes fragmentation, typically yielding an intact molecular ion.[6] Given the presence of basic nitrogen atoms in both the benzimidazole and piperidine rings, the compound is readily protonated. Therefore, operating in positive ion mode (ESI+) will produce a strong signal for the protonated molecule, [M+H]+.
While nominal mass MS can confirm the integer molecular weight (215 Da), High-Resolution Mass Spectrometry (HRMS) is the gold standard. HRMS provides a highly accurate mass measurement (typically to four decimal places), which can be used to confirm the elemental composition of the molecule, adding a significant layer of confidence to its identification.[7]
Table 2: Theoretical Mass of this compound
| Formula | Monoisotopic Mass (Da) | Ion Species | Expected m/z (HRMS) |
| C₁₃H₁₇N₃ | 215.1422 | [M+H]+ | 216.1495 |
| C₁₃H₁₇N₃ | 215.1422 | [M+Na]+ | 238.1315 |
Experimental Workflow: LC-MS Identity Confirmation
Caption: General workflow for LC-MS analysis.
Protocol 3.1: LC-MS Method for Identity Confirmation
-
System Setup:
-
Utilize the HPLC method described in Protocol 2.1. The use of formic acid as a mobile phase modifier makes it directly compatible with MS analysis.[8]
-
Divert the flow from the HPLC column to the ESI source of the mass spectrometer.
-
-
Mass Spectrometer Parameters:
-
Set the instrument to acquire data in positive ion mode.
-
Optimize source parameters as recommended by the instrument manufacturer. Typical starting parameters are listed in Table 3.
-
-
Analysis:
-
Inject the sample (0.1 mg/mL solution).
-
Acquire both the total ion chromatogram (TIC) and the UV chromatogram.
-
-
Data Processing:
-
Verify that a peak appears in the TIC at the same retention time as the main peak in the UV chromatogram.
-
Extract the mass spectrum from the apex of this peak.
-
Confirm the presence of the expected [M+H]+ ion (m/z ≈ 216.15). For HRMS data, the measured mass should be within 5 ppm of the theoretical mass.
-
Table 3: Typical ESI-MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C |
| Nebulizer Pressure | 30 - 45 psi |
| Mass Range (Scan) | 50 - 500 m/z |
NMR Spectroscopy: Definitive Structural Elucidation
While HPLC confirms purity and MS confirms molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's atomic framework, confirming the precise connectivity and chemical environment of each atom. 1H (proton) and 13C (carbon) NMR are fundamental for unambiguous structural confirmation.[2][7][9]
Expertise & Experience: Solvent Choice and 2D NMR
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it dissolves a wide range of organic molecules and its residual proton signal does not typically overlap with key analyte signals.[2][7] For definitive assignments, especially with complex overlapping signals in the aromatic and aliphatic regions, 2D NMR experiments are invaluable. A ¹H-¹H COSY experiment will show correlations between coupled protons (e.g., within the piperidine ring), while a ¹H-¹³C HSQC experiment will correlate each proton with its directly attached carbon atom. This combination allows for the confident assignment of every signal, leaving no ambiguity in the final structure.
Experimental Workflow: NMR Structure Confirmation
Caption: Workflow for NMR structural analysis.
Protocol 4.1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried compound directly into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
-
-
Data Processing:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Calibrate the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on their chemical shift, multiplicity (singlet, doublet, etc.), and integration values, comparing them to the expected values in Table 4.
-
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
| Benzimidazole Ar-H | 7.2 - 7.7 (m, 4H) | 110 - 144 |
| N-CH₃ | ~ 3.7 (s, 3H) | ~ 31 |
| Piperidine CH (at C2) | ~ 3.1 (tt, 1H) | ~ 32 |
| Piperidine CH₂ (ax, C2/6) | ~ 3.2 (d, 2H) | ~ 45 |
| Piperidine CH₂ (eq, C2/6) | ~ 2.8 (t, 2H) | ~ 45 |
| Piperidine CH₂ (ax, C3/5) | ~ 2.0 (q, 2H) | ~ 31 |
| Piperidine CH₂ (eq, C3/5) | ~ 1.8 (d, 2H) | ~ 31 |
| Piperidine NH | Variable, broad singlet (br s, 1H) | N/A |
| Benzimidazole C2 | N/A | ~ 158 |
Note: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, tt=triplet of triplets.
Integrated Characterization Summary
A single analytical technique is insufficient for the complete characterization of a novel compound. True confidence is achieved when orthogonal methods provide converging evidence.
Table 5: Summary of Analytical Characterization
| Technique | Question Answered | Result for this compound |
| HPLC | "How pure is my compound?" | Provides a quantitative purity value, e.g., >98% by area normalization. |
| HRMS | "What is its elemental composition?" | Experimental m/z of [M+H]+ matches theoretical value of 216.1495 within 5 ppm. |
| ¹H & ¹³C NMR | "What is its exact chemical structure?" | Observed shifts, multiplicities, and integrations match the proposed structure. |
Conclusion
The analytical characterization of this compound requires a systematic and multi-technique approach. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, and structure of the compound with a high degree of confidence. By integrating the results from HPLC, MS, and NMR, researchers can ensure the quality and integrity of their materials, which is a prerequisite for generating reliable data in subsequent biological and pharmacological studies.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Separation of 1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
How to use 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole in cell culture
An Application Guide for the In Vitro Characterization of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole moiety is a prominent heterocyclic pharmacophore found in a variety of therapeutically active agents. Its unique structure allows for diverse interactions with biological targets, leading to a broad spectrum of activities, including anti-inflammatory, anti-cancer, and antiviral effects. This document provides a detailed guide for researchers on how to approach the in vitro characterization of a novel benzimidazole derivative, this compound, in cell culture systems.
Given the novelty of this specific molecule, the following protocols and application notes are based on established methodologies for characterizing similar benzimidazole-containing compounds. These should serve as a comprehensive starting point for investigating its biological effects. It is imperative to note that optimization of these protocols for specific cell lines and experimental conditions is essential.
PART 1: Compound Handling and Preparation
1.1. Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves.[1][2]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
1.2. Solubilization and Storage
Proper solubilization is critical for accurate and reproducible experimental results.
-
Solvent Selection: Based on the chemical properties of similar benzimidazole derivatives, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution.[4] For compounds with different solubility profiles, other organic solvents or aqueous solutions with solubilizing agents may be necessary.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Gently warm the solution (e.g., at 37°C) and vortex to ensure complete dissolution.
-
Centrifuge the solution to pellet any undissolved particulates.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Protect from light.[1]
PART 2: Suggested Areas of Investigation and Hypothetical Mechanisms
Based on the activities of structurally related benzimidazole and piperidine-containing molecules, potential biological activities of this compound could include modulation of inflammatory pathways or effects on cell proliferation.
2.1. Anti-inflammatory Activity: Targeting the NLRP3 Inflammasome
Several benzimidazole derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[5][6][7]
Hypothesized Mechanism of Action:
The compound may interfere with the assembly or activation of the NLRP3 inflammasome complex, leading to reduced caspase-1 activation and subsequent decrease in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Dosage and administration of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Disclaimer: The following application notes and protocols are based on the characterization of a structurally related analog, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide , a potent Poly(ADP-ribose) polymerase (PARP) inhibitor. Due to the absence of published biological data for 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole, this document serves as a comprehensive guide for researchers investigating this class of compounds, using the available data as a robust framework for experimental design.
Introduction: A New Frontier in Cancer Therapy
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Within this class, derivatives of 2-(piperidin-4-yl)-1H-benzimidazole have emerged as particularly promising therapeutic candidates, demonstrating activities ranging from anti-inflammatory to potent anticancer effects. This guide focuses on the application of these compounds as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
The analogue at the center of this guide, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, has demonstrated high potency against the PARP-1 enzyme and significant efficacy in cellular and in vivo cancer models. These notes provide the foundational protocols for researchers aiming to evaluate similar compounds, including this compound, for their potential as PARP-targeting anticancer agents.
Mechanism of Action: Exploiting Synthetic Lethality
PARP-1 is a critical sensor of single-strand DNA breaks (SSBs). Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB.
When PARP is inhibited, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters the unrepaired SSB, leading to the collapse of the fork and the formation of a more cytotoxic double-strand break (DSB). In healthy cells, these DSBs can be effectively repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
Quantitative Data Summary
The following table summarizes the reported potency of the reference compound, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide. This data serves as a benchmark for evaluating new analogs.
| Parameter | Value | Description |
| PARP-1 Enzyme Ki | 8 nM | Inhibitory constant against the isolated PARP-1 enzyme. |
| Cellular EC50 | 3 nM | Effective concentration to inhibit PARP activity by 50% in a whole-cell assay. |
| Oral Bioavailability (Mouse) | >20% | The fraction of the orally administered dose that reaches systemic circulation. |
Experimental Protocols
Protocol 1: In Vitro PARP-1 Enzyme Inhibition Assay
This protocol details a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP-1 enzyme.
1. Materials and Reagents:
-
Human recombinant PARP-1 enzyme
-
Histone H1 (PARP-1 substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 0.1% BSA
-
Stop Buffer: 20% Phosphoric Acid
-
Test compound (e.g., this compound) dissolved in DMSO
2. Step-by-Step Procedure:
-
Coat a 96-well microplate with Histone H1 and incubate overnight at 4°C. Wash plate 3x with wash buffer (PBS + 0.05% Tween-20).
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer. Add 10 µL of each dilution to the wells. Include "no inhibitor" and "no enzyme" controls.
-
Add 20 µL of PARP-1 enzyme solution to each well (except "no enzyme" control) and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of biotinylated NAD+ solution. Incubate for 60 minutes at room temperature.
-
Stop the reaction by washing the plate 5x with wash buffer.
-
Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 5x with wash buffer.
-
Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes until color develops.
-
Stop the color development by adding 50 µL of Stop Buffer.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Efficacy in a Xenograft Model
This protocol outlines a study to evaluate the antitumor activity of the test compound in combination with a DNA-damaging agent in an immunodeficient mouse model bearing human tumor xenografts.
1. Model System:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: MX-1 human breast cancer cell line (BRCA1/2 status may influence sensitivity).
-
Tumor Implantation: Subcutaneously implant 1x107 MX-1 cells into the right flank of each mouse.
2. Study Design and Dosing:
-
Allow tumors to grow to an average volume of 100-150 mm3 before randomizing animals into treatment groups (n=8-10 per group).
-
Vehicle Formulation: A common vehicle for benzimidazole derivatives is 10% DMSO, 10% Tween-80, and 80% saline. The final formulation must be sterile and suitable for the chosen administration route.
-
Treatment Groups:
-
Vehicle Control (p.o., daily)
-
DNA-damaging agent (e.g., Cisplatin, 3 mg/kg, i.p., once weekly)
-
Test Compound (e.g., 50 mg/kg, p.o., daily)
-
Combination: Test Compound + DNA-damaging agent
-
3. Step-by-Step Procedure:
-
Acclimatize animals for at least one week before tumor implantation.
-
Monitor tumor growth using digital calipers at least twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor animal body weight and general health status daily.
-
Administer treatments as per the group assignments for a period of 21-28 days.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like PAR levels).
4. Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Assess the statistical significance of the differences between groups using appropriate statistical tests (e.g., ANOVA).
-
Evaluate toxicity based on body weight changes and clinical observations.
Conclusion and Future Directions
The protocols and data presented herein provide a comprehensive framework for the preclinical evaluation of this compound and related analogs as PARP inhibitors. Based on the robust activity of structurally similar compounds, this is a promising area of investigation. Future studies should focus on confirming the on-target activity, elucidating the full pharmacokinetic profile, and assessing the safety and tolerability of the lead compounds. The ultimate goal is the identification of a potent, selective, and orally bioavailable drug candidate for clinical development in oncology.
References
Application Notes & Protocols: Characterizing 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole as a Putative Kinase Inhibitor
Abstract
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including several potent kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel benzimidazole derivative, 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole . While this specific molecule is not yet extensively characterized in public literature, its structural motifs suggest significant potential as a kinase inhibitor. This guide outlines a systematic, field-proven workflow to elucidate its inhibitory activity, determine its mechanism of action, and validate its effects in a cellular context. The protocols herein are designed to be self-validating, ensuring the generation of robust and trustworthy data.
Part 1: Scientific Rationale and Hypothetical Target Landscape
The rationale for investigating this compound as a kinase inhibitor is rooted in established structure-activity relationships. The core 2-piperidin-4-yl-1H-benzoimidazole has been utilized as a key intermediate in the synthesis of potent dual inhibitors of Akt1 and Akt2, critical nodes in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in cancer and other diseases, making it a high-value target for therapeutic intervention.[5]
We hypothesize that this compound may act as an ATP-competitive inhibitor of a serine/threonine kinase, such as Akt. The N-methylation on the benzimidazole ring could enhance cell permeability and modulate binding pocket interactions, while the piperidine moiety can form crucial hydrogen bonds within the kinase active site.
Hypothetical Signaling Pathway: PI3K/Akt/mTOR
The following diagram illustrates the PI3K/Akt/mTOR pathway, a common target for benzimidazole-based inhibitors. We propose that this compound could potentially inhibit Akt, thereby blocking downstream signaling that promotes cell survival and proliferation.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brimr.org [brimr.org]
- 3. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cellular Assays to Determine the Activity of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cellular assays used to characterize the activity of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This compound belongs to a class of benzimidazole derivatives, a scaffold known for a wide range of biological activities. The protocols herein are designed to first assess the compound's general cytotoxicity and then to elucidate its specific functional activity, with a focus on its potential role as a G-protein coupled receptor (GPCR) modulator, particularly as a histamine H1 receptor antagonist. The methodologies are presented with detailed, step-by-step instructions, scientific rationale, and data interpretation guidelines to ensure robust and reproducible results.
Introduction: Unveiling the Bioactivity of this compound
The this compound scaffold is a key structural motif in medicinal chemistry. Derivatives of 2-(piperidin-4-yl)-1H-benzimidazole have been investigated for various therapeutic applications, including as anti-inflammatory agents, PARP inhibitors, and c-Myc inhibitors.[1][2][3] Notably, several compounds with this core structure have demonstrated potent antihistaminic and antiallergic activity, strongly suggesting interaction with the histamine H1 receptor.[4]
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[5] Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[6][7] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger.[6][8]
Cellular assays are indispensable tools for characterizing the pharmacological profile of compounds like this compound.[9][10] They provide a physiologically relevant environment to assess a compound's potency, efficacy, and mechanism of action. This guide outlines a systematic approach, beginning with essential cytotoxicity testing to establish a suitable concentration range for subsequent functional assays. We then detail a primary functional screen using a calcium flux assay, a direct measure of H1 receptor activation.[11][12] Finally, we present protocols for confirmatory and mechanistic assays, including β-arrestin recruitment and NF-κB activation, to provide a more comprehensive understanding of the compound's cellular effects.[13][14]
Foundational Step: Assessing Compound Cytotoxicity
Before performing functional assays, it is critical to determine the concentration range at which this compound exhibits no inherent toxicity to the cells.[15][16] High concentrations of a compound can lead to cell death through mechanisms unrelated to its intended target, resulting in misleading data in functional assays.[17] Cell viability assays measure cellular health and provide a therapeutic window for the compound.[9][18]
Protocol 2.1: Cell Viability Assessment using Resazurin Reduction Assay
This protocol describes a colorimetric assay that utilizes the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells.[17] The intensity of the color change is proportional to the number of viable cells.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with absorbance or fluorescence capabilities
Procedure:
-
Cell Seeding: Seed HEK293-H1R cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cell death (e.g., 10% DMSO).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (at 570 nm with a reference wavelength of 600 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from all wells.
-
Normalize the data to the vehicle control (100% viability) and the positive control (0% viability).
-
Plot the percentage of cell viability against the compound concentration (log scale) to determine the TC50 (Toxic Concentration 50%).
-
| Parameter | Description |
| Cell Line | HEK293-H1R |
| Seeding Density | 1.5 x 10^4 cells/well |
| Compound Incubation | 24 hours |
| Assay Readout | Fluorescence (Ex/Em 560/590 nm) |
| Concentration Range | 0.1 µM - 100 µM |
Table 1: Example parameters for a resazurin-based cytotoxicity assay.
Primary Functional Assay: Calcium Flux
Given that the histamine H1 receptor primarily signals through the Gq/11 pathway to induce intracellular calcium release, a calcium flux assay is a robust and direct method to measure the functional activity of this compound.[5][6][8] This assay uses fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium in the cytoplasm.[12]
Diagram: H1 Receptor Signaling Pathway
Caption: H1 receptor signaling cascade leading to intracellular calcium release.
Protocol 3.1: Antagonist Mode Calcium Flux Assay using Fluo-4 AM
This protocol is designed to measure the ability of this compound to inhibit histamine-induced calcium flux.
Materials:
-
HEK293-H1R cells
-
Complete culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
Histamine (agonist)
-
This compound (test compound)
-
96-well or 384-well clear-bottom black plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)[6]
Procedure:
-
Cell Plating: Plate HEK293-H1R cells in a 384-well plate at a density of 20,000-30,000 cells per well in 25 µL of culture medium. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM) in Assay Buffer. Remove the culture medium from the cells and add 20 µL of loading buffer. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in Assay Buffer. Add 5 µL of the compound dilutions to the dye-loaded cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Preparation: Prepare a solution of histamine in Assay Buffer at a concentration that will give an EC80 response (predetermined from an agonist dose-response curve, typically around 100 nM).[19]
-
Kinetic Reading:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Ex/Em 494/516 nm) over time (e.g., every second for 120 seconds).
-
Establish a baseline reading for 10-20 seconds.
-
The instrument's injector adds 10 µL of the histamine solution to each well.
-
Continue recording the fluorescence for at least 60 seconds post-injection.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data with a positive control (histamine alone) and a negative control (buffer alone).
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Value | Reference |
| Cell Line | HEK293-H1R | [20] |
| Calcium Indicator | Fluo-4 AM | [6] |
| Agonist (EC80) | Histamine (~100 nM) | [19] |
| Readout | Kinetic Fluorescence | [12] |
| Calculated Value | IC50 | [11] |
Table 2: Key parameters for the antagonist mode calcium flux assay.
Confirmatory and Mechanistic Assays
To gain a deeper understanding of the compound's interaction with the H1 receptor and its downstream consequences, additional assays can be employed. These can confirm the mode of action and explore other signaling pathways.[21][22]
Diagram: Overall Experimental Workflow
Caption: A systematic workflow for characterizing the cellular activity of the test compound.
Protocol 4.1: β-Arrestin Recruitment Assay
GPCR activation not only initiates G-protein signaling but also leads to the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[13][22] Measuring β-arrestin recruitment provides an alternative readout for receptor engagement and can identify biased ligands.[5]
Principle: This protocol utilizes an enzyme fragment complementation (EFC) technology. The H1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. An antagonist will block this agonist-induced signal.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing H1R-enzyme_fragment_1 and β-arrestin-enzyme_fragment_2
-
Assay medium (e.g., Opti-MEM)
-
Histamine (agonist)
-
This compound (test compound)
-
Detection reagents (substrate, etc.)
-
Solid white 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered cells in a white, clear-bottom 384-well plate at 10,000 cells per well in 20 µL of assay medium. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and add 5 µL to the cells.
-
Agonist Addition: Immediately after adding the test compound, add 5 µL of histamine at a pre-determined EC80 concentration.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value as described for the calcium flux assay.
Protocol 4.2: NF-κB Reporter Gene Assay
Activation of the H1 receptor has been shown to stimulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory gene expression.[7][14] A reporter gene assay can quantify the activation of this downstream pathway.
Principle: This assay uses a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding a substrate and quantifying the resulting luminescence.
Materials:
-
HEK293-H1R cells stably transfected with an NF-κB-luciferase reporter construct
-
Complete culture medium
-
Histamine or TNF-α (as a positive control for NF-κB activation)
-
This compound (test compound)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Solid white 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white plate at 30,000-40,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 30 minutes.
-
Stimulation: Add histamine to the wells at a concentration known to induce NF-κB activation.
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for reporter gene expression.
-
Lysis and Detection: Add the luciferase assay reagent, which lyses the cells and contains the substrate.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Normalize the data and calculate the IC50 value for the inhibition of histamine-induced NF-κB activation.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the cellular characterization of this compound. By systematically progressing from cytotoxicity assessment to primary and secondary functional assays, researchers can obtain a comprehensive pharmacological profile of the compound. The data generated, including TC50 and IC50 values from multiple orthogonal assays, will be crucial for lead optimization and for advancing the compound through the drug discovery pipeline. Future studies could involve investigating receptor subtype selectivity, exploring biased agonism in more detail, and validating the compound's efficacy in more complex cellular models or in vivo systems.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. molbio.gu.se [molbio.gu.se]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. agilent.com [agilent.com]
- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 14. Regulation of nuclear factor kappaB activation by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. journals.physiology.org [journals.physiology.org]
Application Note: Quantitative Analysis of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole using a Validated LC-MS Method
Abstract
This application note presents a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a key heterocyclic compound with significant interest in pharmaceutical development. The methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical protocol for this class of molecules. The protocol details a comprehensive workflow, from sample preparation to data acquisition and analysis, and is grounded in established principles of chromatographic separation and mass spectrometric detection. The causality behind experimental choices is elucidated to provide a deeper understanding of the method's development and ensure its successful implementation.
Introduction: The Analytical Challenge of N-Heterocyclic Compounds
This compound belongs to the benzimidazole class of N-heterocyclic compounds. This family of molecules is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The accurate quantification of such compounds is crucial throughout the drug development pipeline, from discovery and preclinical studies to quality control in manufacturing.[3][4]
The analytical challenge in the LC-MS analysis of N-heterocyclic compounds often lies in their polarity and basicity. These properties can lead to poor retention on traditional reversed-phase columns and peak tailing, compromising sensitivity and reproducibility.[5][6][7] Therefore, a carefully developed chromatographic method is paramount. This application note addresses these challenges by employing a mixed-mode liquid chromatography approach, which offers both reversed-phase and ion-exchange characteristics for enhanced retention and peak shape.[5][6]
Experimental Workflow: A Self-Validating System
The following experimental workflow is designed to be a self-validating system, with built-in checks to ensure data quality and reproducibility.
Figure 1: A comprehensive workflow for the LC-MS analysis of this compound.
Detailed Protocols and Methodological Rationale
Materials and Reagents
-
Analyte: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Sample and Standard Preparation
A meticulous sample preparation protocol is the foundation of accurate quantitative analysis.[8]
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol. This solvent is chosen for its excellent solubilizing properties for many organic compounds.[9]
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the sample diluent.
-
Calibration Standards (0.1 - 1000 ng/mL): Perform serial dilutions of the working stock solution with the sample diluent to prepare a series of calibration standards. The range should be appropriate for the expected sample concentrations.
-
Sample Preparation: Dissolve the unknown sample in the sample diluent to achieve a concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.[10]
LC-MS Instrumentation and Conditions
The choice of instrumentation and parameters is critical for achieving the desired sensitivity and selectivity.[4][11]
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | UHPLC systems offer higher resolution and faster analysis times. |
| Column | Mixed-Mode C18 with Ion-Exchange characteristics (e.g., Primesep 200, 2.1 x 150 mm, 5 µm) | This column provides both reversed-phase and cation-exchange retention mechanisms, which is ideal for retaining and separating polar, basic compounds like the target analyte.[5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Formic acid aids in the protonation of the analyte for better ionization in ESI+ mode and improves peak shape.[10] Ammonium formate acts as a buffer and improves the reproducibility of retention times. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B | A gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of any less polar impurities.[10] |
| Flow Rate | 0.3 mL/min | A lower flow rate is often beneficial for sensitivity in ESI-MS. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | The injection volume should be optimized to maximize sensitivity without causing peak distortion.[8] |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[3] A Q-TOF provides high-resolution mass data for structural confirmation.[12] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The presence of basic nitrogen atoms in the piperidine and benzimidazole rings makes the analyte readily protonated and thus highly suitable for positive mode ESI.[5] |
| Capillary Voltage | 3.5 kV | Optimized for maximum ion signal. |
| Source Temperature | 150 °C | A lower source temperature can prevent in-source fragmentation of thermally labile compounds. |
| Desolvation Temperature | 350 °C | Efficiently desolvates the ions entering the mass spectrometer. |
| Gas Flow Rates | Optimized for the specific instrument | Nebulizer and drying gas flows are critical for proper ion formation and transmission. |
| MS/MS Transition (MRM) | Precursor Ion (Q1): [M+H]+, Product Ion (Q3): To be determined by infusion and fragmentation studies of the analyte | The precursor ion will be the protonated molecule. The product ion will be a stable fragment resulting from collision-induced dissociation, providing high selectivity for quantification. |
Table 1: Optimized LC-MS parameters for the analysis of this compound.
Data Analysis and System Suitability
-
Data Acquisition: Acquire data in MRM mode for quantitative analysis.
-
Peak Integration: Integrate the chromatographic peak corresponding to the analyte.
-
Calibration Curve: Generate a linear regression curve of peak area versus concentration for the calibration standards. A correlation coefficient (r²) of >0.99 is desirable.
-
Quantification: Determine the concentration of the analyte in unknown samples using the calibration curve.
-
System Suitability: Before running the sample set, inject a mid-level calibration standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. This ensures the system is performing adequately.
Trustworthiness: A Self-Validating Protocol
The trustworthiness of this protocol is ensured by its adherence to established validation guidelines. For full method validation, the following parameters should be assessed:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components. This is achieved through the high selectivity of MS/MS detection.[3]
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the LC-MS analysis of this compound. By explaining the rationale behind the experimental choices, this guide empowers researchers to not only implement the method but also to adapt and troubleshoot it for their specific needs. The described workflow, when fully validated, will provide a reliable tool for the accurate quantification of this important pharmaceutical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tecan.com [tecan.com]
- 9. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE CAS#: 38385-95-4 [m.chemicalbook.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. clinicalpub.com [clinicalpub.com]
- 12. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for Heterocyclic Scaffolds
An Application Guide to the Comprehensive NMR-Based Structural Elucidation of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
In modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. The benzimidazole moiety, in particular, is a privileged structure known for its wide range of biological activities.[1] When coupled with a piperidine ring, as in this compound, the resulting scaffold presents a valuable platform for developing novel therapeutics, including antihistaminic and antiallergic agents.[2]
The precise characterization of such molecules is not merely an academic exercise; it is a fundamental requirement for ensuring purity, confirming identity, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the unambiguous structural determination of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[4][5]
This document, authored for researchers and drug development professionals, provides a comprehensive, in-depth guide to the structural elucidation of this compound using a suite of one- and two-dimensional NMR experiments. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust, logical, and self-validating.
Molecular Structure and Atom Numbering Convention
For absolute clarity in spectral assignment, the following standardized numbering system for this compound will be used throughout this guide.

Caption: Standard IUPAC numbering for this compound.
Part 1: The Experimental Workflow: From Sample to Structure
A successful structural elucidation relies on a logical sequence of experiments, where each step builds upon the last. The overall workflow is designed to systematically deconstruct the molecule's NMR signature into an unambiguous structural assignment.
References
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 3. microbenotes.com [microbenotes.com]
- 4. byjus.com [byjus.com]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole solubility issues and solutions
Welcome to the technical support center for 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole (CAS 180160-86-5). This guide is designed for researchers, scientists, and drug development professionals to address the common yet significant challenges associated with the solubility of this compound. As a benzimidazole derivative, this molecule holds potential for various research applications but often presents handling difficulties due to its limited aqueous solubility.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Part 1: Understanding the Challenge - Physicochemical Profile
This compound possesses a molecular structure that inherently predisposes it to low solubility in neutral aqueous media. The core consists of a fused bicyclic benzimidazole system, which is largely hydrophobic, and a piperidine ring. While the piperidine moiety contains a basic nitrogen atom, the overall molecule has a positive predicted LogP value, indicating a preference for lipophilic environments over aqueous ones. Like many promising drug candidates, overcoming this solubility barrier is the first critical step toward obtaining reliable and reproducible data in biological assays.[2]
| Property | Value / Prediction | Implication for Solubility |
| CAS Number | 180160-86-5 | N/A |
| Molecular Formula | C₁₃H₁₇N₃ | N/A |
| Molecular Weight | 215.3 g/mol [3] | N/A |
| Predicted pKa | ~8-10 (Basic) | The piperidine nitrogen is readily protonated. Solubility is expected to be highly pH-dependent. |
| Predicted LogP | > 2.0 | The compound is lipophilic, favoring dissolution in organic solvents over water. |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address issues from initial stock preparation to advanced formulation strategies.
Q1: My compound won't dissolve in my aqueous buffer for an in vitro assay. What is the first and simplest approach?
Answer: The industry-standard first step is to prepare a concentrated stock solution in a water-miscible organic solvent, followed by careful dilution into your aqueous medium.
Causality: The high lipophilicity of the compound prevents it from readily dissolving in water. A powerful organic solvent is needed to break the crystal lattice energy and solvate the molecule. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and miscibility with water.[4]
Recommended Action:
-
Prepare a 10-50 mM stock solution of this compound in high-purity, anhydrous DMSO.
-
Warm the mixture gently (37°C) and vortex or sonicate briefly to ensure complete dissolution.
-
Dilute this stock solution into your final aqueous assay buffer. Crucially, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your biological system. [4]
-
Always run a parallel "vehicle control" in your experiment, using the same final concentration of DMSO without the compound, to ensure the solvent itself is not causing an effect.[4]
Q2: I tried diluting my DMSO stock, but the compound immediately precipitated. What's happening and how can I fix it?
Answer: This phenomenon is known as "solvent shock" or "fall-out." It occurs when the compound, upon rapid dilution, finds itself in an environment (the aqueous buffer) where it is no longer soluble, causing it to crash out of solution.
Causality: The transition from a highly favorable organic environment (DMSO) to an unfavorable aqueous one is too abrupt. The key is to manage this transition or modify the final medium to be more accommodating.
Below is a decision workflow to troubleshoot this common issue.
References
Optimizing 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole synthesis yield
An essential resource for researchers, scientists, and drug development professionals dedicated to advancing the synthesis of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield and purity. As Senior Application Scientists, we bridge foundational chemistry with practical, field-tested solutions to overcome common synthetic challenges.
Overview of the Core Synthesis Pathway
The synthesis of this compound typically involves the condensation of an o-phenylenediamine derivative with a piperidine-4-carboxylic acid derivative. A common and effective strategy is the Phillips-Ladenburg reaction, which involves heating the two components in the presence of a strong acid. Subsequent N-methylation on the benzimidazole ring completes the synthesis. Protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc) is often crucial to prevent side reactions and facilitate purification.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Enhancing Reaction Outcomes
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
Low yield is the most common issue, often stemming from several factors in the critical condensation step.
The core of the synthesis is the acid-catalyzed condensation and cyclization of N-methyl-1,2-phenylenediamine and a piperidine-4-carboxylic acid derivative.[1] This step is highly dependent on reaction conditions.
-
Scientific Rationale: The reaction proceeds via nucleophilic attack of the diamine onto the protonated carbonyl of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the benzimidazole ring. Insufficient acid, temperature, or reaction time will result in an incomplete reaction.
-
Solution:
-
Catalyst Optimization: While 4M hydrochloric acid is standard, other protic or Lewis acids can be more effective, especially for sensitive substrates.[2] Consider alternatives like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA).
-
Temperature and Time: Ensure the reaction is heated to reflux for a sufficient duration. Reaction progress should be monitored via Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).[1]
-
Solvent Choice: While aqueous acid is common, high-boiling point solvents like toluene or xylene with a Dean-Stark trap to remove water can drive the equilibrium toward the product.
-
| Parameter | Standard Condition | Optimized Condition A | Optimized Condition B | Rationale for Optimization |
| Catalyst | 4M Aqueous HCl[1] | Polyphosphoric Acid (PPA) | p-TSA | PPA acts as both a catalyst and a dehydrating agent; p-TSA is effective in non-aqueous solvents.[3] |
| Temperature | 100-110 °C (Reflux) | 150-180 °C | 110-140 °C (Reflux) | Higher temperatures can overcome activation energy barriers for less reactive substrates. |
| Solvent | Water | Solvent-free | Toluene | Removing water (a byproduct) via a Dean-Stark trap shifts the reaction equilibrium forward.[3] |
| Time | 24-48 hours | 4-8 hours | 12-24 hours | More forcing conditions often lead to shorter reaction times. |
Impurities in either the o-phenylenediamine or the piperidine derivative can inhibit the reaction or lead to intractable side products.
-
Scientific Rationale: o-Phenylenediamines are susceptible to air oxidation, resulting in colored, polymeric impurities that can interfere with the cyclization. The purity of the carboxylic acid derivative is equally critical.
-
Solution:
-
Verify Purity: Always check the purity of starting materials using techniques like NMR or melting point analysis before starting the reaction.[4]
-
Purification: If necessary, purify N-methyl-1,2-phenylenediamine by recrystallization or sublimation. The piperidine derivative can be purified by recrystallization.
-
Caption: Troubleshooting flowchart for addressing low product yield.
Question 2: I'm observing multiple side products. How can I improve the selectivity of my reaction?
Formation of side products often points to issues with regioselectivity or subsequent unwanted reactions.
If the nitrogen on the piperidine ring is not protected, it can compete in side reactions. For instance, during the N-methylation step intended for the benzimidazole ring, the piperidine nitrogen can also be methylated.
-
Scientific Rationale: The piperidine nitrogen is a nucleophilic secondary amine. Using a protecting group like Boc masks its nucleophilicity, directing reactions to other sites. The Boc group is stable to the acidic condensation conditions but can be easily removed later.[5]
-
Solution: Use 1-(Boc)-piperidine-4-carboxylic acid as the starting material. The Boc group can be removed post-cyclization using trifluoroacetic acid (TFA) in dichloromethane (DCM) or by treatment with HCl in dioxane.[5][6]
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (approx. 10 eq) dropwise.[6] Alternatively, a 10-20% solution of TFA in DCM can be used.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC until the starting material is fully consumed.
-
Isolation: Upon completion, the product hydrochloride salt often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
Question 3: My product is difficult to purify. What methods are most effective?
The final product contains two basic nitrogen atoms, which can complicate standard purification procedures like extraction and chromatography.
This technique leverages the basicity of the product to separate it from non-basic impurities.
-
Scientific Rationale: The benzimidazole and piperidine nitrogens are protonated in acidic solution, making the molecule water-soluble. Neutral and acidic impurities can be washed away with an organic solvent. Subsequent basification of the aqueous layer deprotonates the product, causing it to precipitate or become extractable into a fresh organic layer.
-
Solution: After the reaction, adjust the aqueous solution to a pH of 8-9 with a base like NaOH or Na2CO3.[1][7] The deprotonated product (free base) will be less water-soluble and can be thoroughly extracted with a solvent like ethyl acetate or DCM.
For removing closely related impurities, silica gel chromatography is often necessary.
-
Scientific Rationale: The polarity of the product requires a relatively polar mobile phase. However, the basic nature of the compound can cause it to streak on acidic silica gel, leading to poor separation.
-
Solution:
-
Stationary Phase: Use standard silica gel (60-120 mesh).
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is effective. Start with pure DCM and gradually increase the percentage of MeOH.
-
Additive: To prevent streaking and improve peak shape, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (~1%) to the eluent system.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: How do I effectively monitor the progress of the initial condensation reaction?
-
A1: Thin Layer Chromatography (TLC) is the most direct method. Use a mobile phase like 10% Methanol in DCM. Spot the starting materials and the reaction mixture. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicates progress. Visualize under UV light (254 nm).
-
-
Q2: Is it better to perform the N-methylation before or after the benzimidazole ring formation?
-
A2: It is almost always preferable to perform the methylation after the benzimidazole ring has been formed. Starting with N-methyl-1,2-phenylenediamine ensures the methyl group is correctly positioned on the benzene ring's nitrogen, leading directly to the desired 1-methyl regioisomer. Methylating a pre-formed 2-piperidin-4-yl-1H-benzoimidazole can lead to a mixture of N1 and N3 methylated isomers, complicating purification.
-
-
Q3: Can I use a different piperidine derivative, like an aldehyde or ester, instead of the carboxylic acid?
-
A3: Yes, this is a common variation known as the Weidenhagen reaction, which uses an aldehyde.[8] Condensing the o-phenylenediamine with piperidine-4-carbaldehyde in the presence of an oxidizing agent can form the benzimidazole core. This can be an effective alternative, though it may require different reaction conditions and optimization.
-
References
- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common problems in 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers working with this compound. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges encountered during synthesis, purification, characterization, and biological evaluation.
Section 1: Synthesis and Purification
The synthesis of this compound and related structures can be a multi-step process, and challenges can arise at various stages. This section addresses common problems and provides guidance for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis typically involves the condensation of N-methyl-1,2-phenylenediamine with a piperidine-4-carboxylic acid derivative.[1] Variations of this method exist, including reductive cyclization of an N-piperidine substituted nitroaniline.[2] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am observing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction, side reactions, and degradation of the product are common culprits. High reaction temperatures and strong acidic conditions can sometimes lead to undesirable byproducts.[2] It is also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q3: What are the best practices for purifying the final compound?
A3: Column chromatography on silica gel is a common and effective method for purifying this compound and its derivatives.[3] The choice of eluent system will depend on the specific polarity of your compound and any impurities present. Recrystallization can also be an effective final purification step to obtain a highly crystalline product.
Troubleshooting Guide: Synthesis and Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction fails to go to completion | - Insufficient reaction time or temperature. - Inactive catalyst or reagents. - Poor solubility of starting materials. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Consider a moderate increase in temperature, but be mindful of potential side reactions. - Use freshly sourced or purified reagents and catalysts. - Experiment with different solvent systems to improve solubility. |
| Formation of multiple byproducts | - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Presence of reactive functional groups leading to side reactions. | - Optimize the reaction temperature by running small-scale experiments at different temperatures. - Carefully control the stoichiometry of your reactants. - Protect any sensitive functional groups on your starting materials before the main reaction. |
| Difficulty in removing impurities during purification | - Impurities have similar polarity to the product. - The compound is unstable on silica gel. | - Experiment with different solvent systems for column chromatography to improve separation. - Consider using a different stationary phase for chromatography, such as alumina. - If the compound is a salt, neutralization before chromatography may be necessary. Recrystallization from a suitable solvent system can also be very effective. |
| Product degradation during workup or purification | - Exposure to strong acids or bases. - Prolonged heating. | - Use mild conditions for workup procedures. - Minimize the time the compound is exposed to high temperatures during solvent removal or drying. |
Experimental Workflow: A General Synthetic Approach
Caption: A generalized workflow for the synthesis and purification of this compound.
Section 2: Characterization
Accurate characterization is essential to confirm the identity and purity of your synthesized compound. This section addresses common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q4: What are the expected signals in the 1H NMR spectrum of this compound?
A4: The 1H NMR spectrum will show characteristic signals for the aromatic protons of the benzimidazole ring system, the protons of the piperidine ring, and the N-methyl group. The chemical shifts and coupling patterns will be influenced by the specific substitution on the rings.[4][5]
Q5: My mass spectrometry results show an unexpected molecular weight. What could be the reason?
A5: Unexpected molecular weights in mass spectrometry can arise from several sources. The formation of adducts with solvent molecules or salts is a common cause. Fragmentation of the molecule in the ion source can also lead to lower mass peaks.[6] Ensure your sample is free of non-volatile salts and consider using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation.
Q6: I am observing broad peaks in my NMR spectrum. What does this indicate?
A6: Broad NMR peaks can be due to several factors, including the presence of paramagnetic impurities, chemical exchange, or aggregation of the compound at high concentrations.[7] Tautomerism in the benzimidazole ring can also lead to peak broadening.[5] Running the NMR at different temperatures can sometimes help to resolve these issues.
Troubleshooting Guide: Characterization
| Problem | Potential Cause | Troubleshooting Steps |
| Complex or uninterpretable NMR spectra | - Presence of impurities or a mixture of regioisomers. - Tautomerism or conformational exchange. | - Ensure the purity of your sample using chromatography (TLC, HPLC). - Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of signals.[5] - Perform variable temperature NMR experiments to investigate dynamic processes. |
| Inconsistent mass spectrometry results | - Sample contamination with salts or non-volatile buffers. - In-source fragmentation of the molecule. | - Desalt your sample before analysis. - Use a softer ionization technique (e.g., ESI) if fragmentation is an issue. - Check for the presence of common adducts (e.g., +Na, +K). |
| Poorly resolved peaks in HPLC analysis | - Inappropriate mobile phase or column. - Co-elution of the product with impurities. | - Optimize the mobile phase composition (e.g., solvent ratio, pH, additives). - Try a different HPLC column with a different stationary phase. - Adjust the flow rate and temperature of the column. |
Logical Relationship: From Synthesis to Confirmed Structure
Caption: The logical progression from a purified compound to a fully characterized and confirmed molecular structure.
Section 3: Handling, Storage, and Biological Assays
Proper handling and storage are crucial for maintaining the integrity of this compound. This section also addresses common issues that may arise during its use in biological experiments.
Frequently Asked Questions (FAQs)
Q7: What are the recommended storage conditions for this compound?
A7: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] It is also advisable to protect it from light.[10] For long-term storage, keeping it under an inert atmosphere is recommended.
Q8: Is this compound soluble in aqueous buffers?
A8: The solubility of benzimidazole derivatives in aqueous buffers can be limited, especially at neutral pH. Solubility is often pH-dependent due to the basic nitrogen atoms in the piperidine and benzimidazole rings. It is generally more soluble in acidic conditions. For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common practice.
Q9: I am observing poor activity or inconsistent results in my biological assays. What could be the problem?
A9: Inconsistent biological activity can be due to several factors. Poor solubility and precipitation of the compound in the assay medium are common issues. Degradation of the compound in the assay buffer over time can also lead to a loss of activity. It is also important to confirm the purity of the compound, as impurities could have confounding biological effects.
Troubleshooting Guide: Handling and Biological Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution during biological assays | - Low aqueous solubility. - Exceeding the solubility limit in the final assay concentration. | - Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). - Ensure the final concentration of the organic solvent in the assay is low and does not affect the biological system. - Determine the solubility of your compound in the assay buffer beforehand. |
| Loss of compound activity over time | - Instability in the assay buffer. - Adsorption to plasticware. | - Prepare fresh dilutions of the compound for each experiment. - Investigate the stability of the compound in your specific assay buffer over the time course of the experiment. - Consider using low-adhesion plasticware for your experiments. |
| High background signal or off-target effects | - Impurities in the compound sample. - Non-specific binding of the compound. | - Ensure the compound is of high purity (>95%) before use in biological assays. - Include appropriate vehicle controls in your experiments. - Test a range of compound concentrations to identify a suitable window for specific activity. |
References
- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Improving stability of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole in solution
Technical Support Center: 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Introduction
Welcome to the technical support guide for this compound (CAS 180160-86-5). This document is designed for researchers, medicinal chemists, and formulation scientists to address common challenges related to the stability of this compound in solution. As a molecule incorporating both a benzimidazole core and a piperidine moiety, its stability is influenced by a unique combination of chemical properties. This guide provides in-depth, cause-and-effect explanations for observed instability and offers validated protocols to mitigate degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that affect its stability in solution?
A1: The structure of this compound contains two key regions that influence its stability:
-
The Benzimidazole Core: This heterocyclic system is aromatic and generally stable, but it can be susceptible to specific degradation pathways. Benzimidazoles, as a class, are known to be sensitive to light (photodegradation) and can undergo hydrolysis under harsh pH conditions, particularly at elevated temperatures.[1][2] Oxidation of the imidazole ring can also occur.
-
The Piperidine Ring: As a saturated amine, the piperidine nitrogen is basic. This basicity is a critical factor for both solubility and stability. In acidic conditions, the nitrogen becomes protonated, forming a more soluble and often more stable salt.[3] However, the piperidine ring can be susceptible to oxidation.[4] The metabolic stability of piperidine-containing drugs can be high, but this does not always translate to in-vitro solution stability.[5]
Q2: My compound solution appears to be losing potency over a short period. What is the most likely cause?
A2: Short-term potency loss in a standard aqueous buffer (e.g., PBS at pH 7.4) is often due to a combination of factors. The most probable causes are oxidation and pH-mediated hydrolysis. Benzimidazole anthelmintics, a related class of compounds, have shown that oxidation can be a primary degradation route.[1][6] Additionally, if the solution is not protected from light, photodegradation can contribute significantly to the loss of the active compound.[1][2]
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. Is this a stability or a solubility issue?
A3: This is a classic solubility problem, not necessarily a degradation issue. This compound, like many piperidine-containing compounds, can have limited aqueous solubility, especially at neutral or basic pH.[3] When a concentrated DMSO stock is diluted into an aqueous buffer where the compound is less soluble, it can crash out of solution. To resolve this, you may need to adjust the pH of the aqueous buffer or use co-solvents.[3]
Troubleshooting Guide: Degradation in Solution
This section addresses specific experimental observations and provides actionable solutions.
Issue 1: Rapid degradation observed in neutral or alkaline aqueous buffers (pH ≥ 7).
-
Underlying Cause: The benzimidazole ring system can be susceptible to hydrolysis, a reaction that is often accelerated in alkaline conditions.[1][6] Furthermore, the piperidine moiety may be more prone to certain oxidative pathways at higher pH values.
-
Solution: pH Adjustment & Buffer Selection.
-
Expert Insight: The basic piperidine nitrogen is your key to enhancing stability. By lowering the pH, you protonate this nitrogen, forming a cationic salt. This salt form is typically much more water-soluble and less susceptible to certain degradation pathways.
-
Recommended Action: Perform a pH-stability profile. Prepare solutions of the compound in a series of buffers ranging from pH 3 to pH 7. We recommend starting with citrate (pH 3-6) or acetate (pH 4-5.5) buffers. Analyze the solutions by HPLC immediately after preparation (T=0) and then at various time points (e.g., 2, 4, 8, 24 hours) while stored under controlled conditions.
-
| Parameter | Recommended Condition | Rationale |
| pH Range | 3.0 - 6.0 | Enhances solubility and stability by forming a protonated salt.[3] |
| Buffer System | Citrate, Acetate | Common, non-reactive buffers for acidic pH ranges. |
| Temperature | 4°C and 25°C | Assess stability at refrigerated and ambient temperatures. |
| Light | Protect from light (amber vials) | Benzimidazoles are often photosensitive.[2] |
Issue 2: Degradation occurs even in acidic buffers, especially during long-term storage.
-
Underlying Cause: If pH adjustment alone is insufficient, oxidative degradation is the next most likely culprit. Trace metal ions in buffers can catalyze oxidation, and dissolved oxygen can also play a role.[4]
-
Solution: Use of Stabilizing Excipients.
-
Expert Insight: Adding specific excipients can directly counteract oxidative degradation pathways.[7][8] This is a standard practice in pharmaceutical formulation.
-
Recommended Actions:
-
Add a Chelating Agent: Incorporate 0.1 mM Ethylenediaminetetraacetic acid (EDTA) into your buffer to sequester metal ions that catalyze oxidation.[7]
-
Add an Antioxidant: For solutions highly sensitive to oxidation, include an antioxidant like ascorbic acid (0.01% - 0.1%) or sodium metabisulfite (0.01% - 0.1%).[7] Caution: Always verify that antioxidants do not interfere with your downstream assay.
-
-
Issue 3: Inconsistent results are observed between experiments run on different days.
-
Underlying Cause: This often points to photodegradation. Benzimidazole-containing compounds are known to be highly photosensitive in solution, even if they are stable in solid form.[1][2] Exposure to ambient laboratory light during sample preparation and handling can lead to variable levels of degradation.
-
Solution: Rigorous Light Protection.
-
Expert Insight: Photodegradation is an often-overlooked variable that can introduce significant error. Consistent, rigorous light protection is non-negotiable for reliable results with this class of compounds.
-
Recommended Actions:
-
Use Amber Glassware: Always prepare and store solutions in amber volumetric flasks and vials.
-
Cover with Foil: For additional protection, wrap clear glass containers or HPLC autosampler trays with aluminum foil.
-
Minimize Exposure: Turn off unnecessary overhead lights during sample preparation.
-
-
Visualizing the Problem: Degradation & Troubleshooting
To better understand the challenges, the following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for the target compound.
Caption: A logical workflow for troubleshooting compound instability.
Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
A forced degradation or "stress testing" study is essential to rapidly identify the likely degradation pathways and establish the specificity of your analytical method.[9][10][11] This protocol is based on guidelines from the International Council for Harmonisation (ICH).[10]
Caption: Experimental workflow for a forced degradation study.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.
2. Stress Conditions:
-
For each condition, dilute the stock solution to a final concentration of ~100 µg/mL. Aim for 5-20% degradation.[12]
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature.
-
Thermal: Incubate the solution (in a neutral buffer, e.g., pH 7) at 80°C.
-
Photolytic: Expose the solution (in a neutral buffer) to a light source providing UV and visible output (e.g., 1.2 million lux hours).[12]
-
Control: Keep one sample in the diluent at 4°C, protected from light.
3. Sampling and Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products.[11][13]
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This protocol provides a starting point for developing an HPLC method to monitor the stability of your compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Data Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks indicates degradation. Use mass spectrometry (LC-MS) to identify the mass of any new peaks to help elucidate degradation product structures.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizer Excipients - Protheragen [protheragen.ai]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. medcraveonline.com [medcraveonline.com]
- 11. longdom.org [longdom.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole Cytotoxicity in Control Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot unexpected cytotoxicity observed in control cells when working with 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole and related small molecule compounds. Our goal is to provide you with the logical framework and practical steps to identify the root cause of the issue and ensure the integrity of your experimental results.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound belonging to the benzimidazole class, a scaffold known for a wide range of biological activities.[1] While this compound or its analogs may be intended as a negative control or vehicle in your experiments, unexpected cytotoxicity can confound your results and lead to misinterpretation of the data. This guide will walk you through a systematic troubleshooting process, from basic cell culture checks to in-depth mechanistic investigations.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing cytotoxicity with my control compound?
Unexpected cytotoxicity from a control compound can stem from several sources. These include issues with the compound itself (purity, stability), the vehicle used for dissolution (e.g., DMSO toxicity), suboptimal cell health, or even off-target effects of the compound that were previously unknown.[2][3] It is also possible that the cytotoxicity assay itself is being misinterpreted, as some assays measure metabolic activity which can be affected without causing cell death.[4]
Q2: What is the first thing I should check if my control cells are dying?
Always start with the basics of good cell culture practice.[5][6][7][8] Visually inspect your cells under a microscope for any signs of contamination, such as turbidity in the media, changes in pH (indicated by media color), or the presence of microbial organisms.[2][9] Concurrently, verify the health and confluence of your cells. Over-confluent or high-passage number cells can be more susceptible to stress and chemical insults.[2]
Q3: Could the solvent (e.g., DMSO) be the problem?
Absolutely. High concentrations of solvents like DMSO can be toxic to cells.[2][10] It is crucial to run a vehicle-only control at the same concentration used to dissolve your compound. If the vehicle control shows toxicity, you may need to lower the final concentration (typically to ≤ 0.1%) or explore alternative, less toxic solvents.[2]
Systematic Troubleshooting Guide
This guide is structured to help you systematically investigate the potential causes of unexpected cytotoxicity. Follow these steps to diagnose and resolve the issue.
Phase 1: Initial Checks & Basic Cell Culture
The first phase focuses on ruling out common errors in cell culture and experimental setup.
Question: Have I ruled out contamination and suboptimal cell health?
Answer:
-
Visual Inspection: Before initiating any experiment, and during routine cell maintenance, always visually inspect your cultures with a microscope. Look for clear media, healthy cell morphology, and the absence of any floating debris or microbial contaminants.[2]
-
Aseptic Technique: Ensure that strict aseptic techniques are followed during all cell handling procedures, including media preparation, cell passaging, and plating for experiments.[5][9] This includes working in a certified biological safety cabinet, sterilizing all equipment and reagents, and wearing appropriate personal protective equipment.[5][6]
-
Cell Passage Number & Confluency: Use cells at a low passage number and ensure they are in the logarithmic growth phase when setting up your experiment.[2] Avoid using cells that are over-confluent, as this can induce stress and alter their response to treatments.[2]
-
Mycoplasma Testing: Mycoplasma contamination is a common and often undetected problem in cell culture that can significantly impact experimental results.[6] Regularly test your cell lines for mycoplasma. If you suspect contamination, discard the culture and start a new one from a frozen, uncontaminated stock.[6]
Question: Is the vehicle (solvent) causing the cytotoxicity?
Answer:
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) at the highest concentration used in your experiment.
-
Concentration Optimization: If the vehicle control shows cytotoxicity, perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. The final concentration of DMSO should ideally be kept at or below 0.1%.[2]
Phase 2: Investigating the Compound and Assay Method
If initial checks do not reveal the source of the problem, the next step is to scrutinize the compound itself and the method used to assess cytotoxicity.
Question: Could there be an issue with the this compound compound?
Answer:
-
Purity and Identity: Verify the purity and identity of your compound. Impurities from synthesis or degradation products can have unexpected biological activity. If possible, obtain a certificate of analysis from the supplier or perform an independent analysis (e.g., LC-MS, NMR).
-
Solubility and Stability: Ensure the compound is fully dissolved in the vehicle and remains in solution when added to the culture medium. Precipitated compound can cause physical stress to cells and lead to inaccurate concentration calculations. Also, consider the stability of the compound in your culture conditions over the duration of the experiment.
Question: Is my cytotoxicity assay appropriate and properly controlled?
Answer:
There are various methods to assess cytotoxicity, each with its own principles and limitations.[11] It's crucial to select an appropriate assay and understand its mechanism.
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13] A reduction in signal could indicate metabolic inhibition rather than cell death.[4]
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue, Propidium Iodide): These assays directly measure cell death by detecting the loss of plasma membrane integrity.[16]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V): These assays detect specific markers of programmed cell death (apoptosis).
To get a clearer picture, consider using multiple, mechanistically distinct assays.
Workflow for Differentiating Cytotoxicity Mechanisms
If you continue to observe cytotoxicity, the following workflow can help you dissect the underlying mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Cell Culture – Good Practice and Advanced Methods | Technology Networks [technologynetworks.com]
- 7. 一貫性の向上:細胞培養成功のためのヒントとコツ [sigmaaldrich.com]
- 8. atcc.org [atcc.org]
- 9. Essential Cell Culture Techniques for Contami - JoVE Journal [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Mitigating Off-Target Effects of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole and Related Compounds
Welcome to the technical support center for researchers working with 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole and other derivatives of the versatile 2-(piperidin-4-yl)-1H-benzoimidazole scaffold. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you understand, identify, and mitigate potential off-target effects in your experiments. While every compound is unique, the principles and methodologies outlined here will provide a robust framework for enhancing the selectivity of your small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my research?
A1: Off-target effects occur when a drug or small molecule interacts with unintended biological targets in addition to its primary, intended target.[1] These unintended interactions can lead to a range of undesirable consequences, from confounding experimental results to causing cellular toxicity or adverse effects in preclinical models.[1][2] For researchers, understanding and minimizing off-target effects is crucial for ensuring the validity of your data and the translational potential of your findings.
Q2: I'm observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects of this compound?
A2: It's a strong possibility. Unexpected cellular responses, such as decreased viability, altered morphology, or changes in unrelated signaling pathways, can often be attributed to off-target activities. The 2-(piperidin-4-yl)-1H-benzoimidazole scaffold is known to be a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets including G-protein coupled receptors (GPCRs), kinases, and inflammatory mediators.[3][4][5] Therefore, it is plausible that your compound is interacting with multiple cellular targets.
Q3: What are the first steps I should take to investigate potential off-target effects?
A3: A good starting point is to perform a literature search for known off-target liabilities of structurally similar compounds. Additionally, computational approaches can be highly informative. In silico profiling using methods like molecular docking against a panel of known off-target proteins can provide initial predictions.[6][7] Experimentally, you can begin with a broad-spectrum screen, such as a commercially available safety pharmacology panel, to test your compound against a wide array of receptors, ion channels, and enzymes.
Q4: Can I reduce off-target effects by simply lowering the concentration of my compound?
A4: While reducing the concentration can sometimes mitigate off-target effects, it may also reduce the desired on-target activity, narrowing the therapeutic window. The ideal approach is to improve the selectivity of the compound itself or its delivery to the target tissue.
Troubleshooting Guides: From Identification to Mitigation
Guide 1: In Silico and In Vitro Profiling of Off-Target Interactions
This guide will walk you through the initial steps of identifying potential off-target interactions of this compound.
The "Why" Behind the "How":
Before embarking on extensive and costly in vivo studies, a combination of computational and in vitro screening methods can provide a cost-effective and rapid assessment of your compound's selectivity profile.[1] This proactive approach allows for early identification of potential liabilities and can guide further medicinal chemistry efforts.[2][8]
Experimental Workflow for Off-Target Profiling:
Caption: Workflow for identifying off-target interactions.
Step-by-Step Protocol: In Vitro Off-Target Screening
-
Select a Screening Panel: Choose a commercially available off-target screening panel that is relevant to the potential targets of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold. A broad panel covering major drug target classes is recommended for initial screening.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Execution: Follow the vendor's protocol for the selected screening panel. This typically involves incubating the compound at one or more concentrations with the target proteins and measuring its effect on their activity.
-
Data Analysis: Analyze the screening results to identify any significant interactions. A common threshold for a "hit" is >50% inhibition at a concentration of 10 µM.
-
Hit Confirmation and IC50 Determination: For any identified off-target hits, perform follow-up dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: On-Target vs. Off-Target Activity
| Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| On-Target X | 50 | - |
| Off-Target A | 5,000 | 100 |
| Off-Target B | 15,000 | 300 |
| Off-Target C | >50,000 | >1000 |
A higher selectivity index indicates a more selective compound.
Guide 2: Medicinal Chemistry Strategies for Enhancing Selectivity
Once off-target interactions have been identified, the next step is to rationally modify the chemical structure of your compound to improve its selectivity.
The "Why" Behind the "How":
Rational drug design aims to optimize the interactions of a molecule with its intended target while minimizing interactions with off-targets.[1][8] By understanding the structure-activity relationship (SAR), medicinal chemists can make targeted modifications to enhance selectivity.
Key Strategies for Improving Selectivity:
-
Structure-Based Design: If the 3D structures of your on-target and off-target proteins are known, you can use this information to design modifications that favor binding to the on-target protein.[6] For example, introducing a bulky group that clashes with the binding site of the off-target protein but is accommodated by the on-target protein can significantly improve selectivity.[8]
-
Modulating Physicochemical Properties: Altering properties such as lipophilicity, hydrogen bonding capacity, and electrostatic interactions can influence target binding and selectivity.[8]
-
Scaffold Hopping: In some cases, it may be necessary to replace the core 2-(piperidin-4-yl)-1H-benzoimidazole scaffold with a different chemical moiety that retains on-target activity but has a different off-target profile.
Illustrative Example: Modifying the Piperidine Ring
Caption: A medicinal chemistry approach to enhance selectivity.
Guide 3: Advanced Strategies - Targeted Drug Delivery
For potent compounds with persistent off-target effects, targeted delivery systems can be employed to increase the concentration of the drug at the site of action, thereby minimizing systemic exposure and off-target interactions.[9]
The "Why" Behind the "How":
Targeted drug delivery systems are designed to deliver a therapeutic agent to a specific tissue or cell type.[9] This is achieved by encapsulating the drug in a carrier that is decorated with targeting ligands that recognize specific receptors on the target cells.
Types of Targeted Delivery Systems:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[10][11][12]
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can be formulated to release the drug in a controlled manner.[11][13]
-
Antibody-Drug Conjugates (ADCs): In this approach, the drug is chemically linked to an antibody that specifically recognizes an antigen on the surface of the target cells.
Workflow for Developing a Targeted Delivery System:
-
Identify a Target-Specific Ligand: Choose a ligand (e.g., antibody, peptide, or small molecule) that binds to a receptor that is overexpressed on your target cells.
-
Select a Carrier System: Choose a suitable carrier system (e.g., liposome, nanoparticle) based on the physicochemical properties of your compound and the desired release profile.
-
Formulate the Drug-Carrier Conjugate: Develop a protocol for encapsulating or conjugating your compound to the carrier system.
-
In Vitro and In Vivo Evaluation: Characterize the formulation for size, drug loading, and release kinetics. Evaluate its targeting efficiency and therapeutic efficacy in cell culture and animal models.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to improve drug selectivity? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. longdom.org [longdom.org]
- 12. ovid.com [ovid.com]
- 13. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole purification techniques
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for troubleshooting the purification of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges associated with purifying this valuable heterocyclic compound.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is paramount. This compound possesses two basic nitrogen atoms: one on the piperidine ring and one on the imidazole moiety. This dual basicity dictates its behavior.
-
Solubility: It is generally soluble in polar organic solvents like methanol and ethanol and shows good solubility in chlorinated solvents like dichloromethane (DCM). Its solubility in non-polar solvents like hexanes is low. As a base, it can be protonated to form a salt, which is typically water-soluble.
-
pKa: The piperidine nitrogen is more basic (pKa of its conjugate acid is ~10-11) than the imidazole nitrogen. This differential basicity can be exploited during purification, particularly in acid-base extractions.
-
Stability: Benzimidazole derivatives are generally stable; however, they can be sensitive to strong oxidizing agents. Prolonged exposure to the acidic environment of silica gel can sometimes lead to degradation or irreversible adsorption.[1]
Q2: What are the most common impurities I might encounter?
A2: Impurities are typically remnants of the synthetic route. Common synthesis involves the condensation of a diamine with a carboxylic acid or its derivative.[2][3] Potential impurities include:
-
Unreacted starting materials (e.g., N-methyl-o-phenylenediamine, piperidine-4-carboxylic acid).
-
Side-products from incomplete cyclization or side reactions.
-
Reagents and catalysts used in the synthesis.
-
Solvents used in the reaction or initial workup.
Q3: Which analytical techniques are best for assessing purity in real-time?
A3: For rapid, in-process purity assessment, Thin Layer Chromatography (TLC) is indispensable. A typical mobile phase would be a mixture of a polar and a less-polar solvent, such as 5-10% Methanol in Dichloromethane. Adding a small amount of base (e.g., 0.5% triethylamine or ammonium hydroxide) to the mobile phase can prevent streaking caused by the basic nature of the compound. For final, quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are the standards.
Purification Troubleshooting Guide
This guide is structured to provide direct solutions to specific problems you may encounter during the purification process.
Issue 1: Recrystallization Problems
Recrystallization is often the first choice for purifying solid organic compounds due to its efficiency and scalability.[4]
Q: My compound "oils out" instead of forming crystals upon cooling.
A: Oiling out occurs when the solute's solubility is too high in the hot solvent, or the solution becomes supersaturated below the melting point of the solute.
-
Probable Cause: The chosen solvent is too good a solvent, or the cooling rate is too fast.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a "poor" solvent (a solvent in which your compound is less soluble, e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool very slowly. Insulating the flask can promote the formation of well-defined crystals.[5]
-
If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Q: I'm experiencing very low recovery after recrystallization.
A: This usually means too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.
-
Probable Cause: Using an excessive volume of solvent to dissolve the crude product.
-
Solution:
-
Always use the minimum amount of hot solvent required to fully dissolve the compound.[5]
-
Before filtering, ensure the flask has been thoroughly cooled (e.g., in an ice bath) to maximize precipitation.
-
If recovery is still low, you can try to recover more product by partially evaporating the solvent from the filtrate and cooling again for a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
| Solvent System | Suitability for Benzimidazoles |
| Ethanol/Water | A very common and effective system. Dissolve in hot ethanol and add hot water dropwise to the cloud point.[6] |
| Acetone/Hexane | Good for moderately polar compounds. Dissolve in a minimum of hot acetone and add hexanes.[7][8] |
| Ethyl Acetate (EtOAc) | Can be used as a single solvent if solubility characteristics are appropriate. |
| Dichloromethane (DCM)/Hexane | Useful for less polar impurities. |
| Methanol | Often a good solvent for dissolving, but the compound may be too soluble even when cold, leading to poor recovery. Use with care. |
A summary of common solvent systems for recrystallizing benzimidazole derivatives.
Issue 2: Column Chromatography Challenges
When recrystallization is ineffective, column chromatography is the primary alternative. The basic nature of this compound presents specific challenges with silica gel.
Q: My compound is streaking badly on the TLC plate and giving broad peaks during column chromatography.
A: This is a classic sign of strong interaction between a basic compound and the acidic silica gel.
-
Probable Cause: The acidic silanol groups (Si-OH) on the silica surface are protonating your basic compound, causing it to "stick" and elute slowly and unevenly.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a base to your eluent system. Triethylamine (TEA) at 0.5-1% (v/v) is a common choice. Alternatively, a 90:9:1 mixture of DCM:MeOH:NH₄OH can be very effective. This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based support.
-
Q: I have poor separation between my product and a closely-related impurity.
A: This requires optimizing the mobile phase to exploit subtle differences in polarity.
-
Probable Cause: The eluent system is either too polar (everything comes out quickly) or not polar enough (nothing moves).
-
Solution:
-
Systematic Solvent Screening: Use TLC to test various solvent systems. A good starting point for this compound is a gradient of Methanol in Dichloromethane (e.g., from 2% to 10% MeOH).
-
Fine-Tuning: If two spots are close, try a less polar solvent system to increase the separation (increase the Retention Factor, Rf). For example, switch from DCM/MeOH to EtOAc/Hexane with a basic modifier. The goal is to find a system where your product has an Rf value between 0.25 and 0.35.
-
Issue 3: Acid-Base Extraction Inefficiencies
The basicity of your compound is a powerful tool for purification via liquid-liquid extraction.
Q: An emulsion formed during my aqueous workup and won't separate.
A: Emulsions are common in extractions involving basic aqueous solutions.
-
Probable Cause: Vigorous shaking or the presence of fine particulate matter.
-
Solution:
-
Patience: Let the separatory funnel stand for a while; sometimes the layers will separate on their own.
-
Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.
-
Experimental Protocols & Workflows
Workflow 1: Purification Strategy Selection
This diagram outlines the decision-making process when faced with a crude sample of this compound.
Caption: Decision workflow for purifying the target compound.
Protocol 1: Purification via Acid-Base Extraction
This technique is excellent for removing neutral or acidic impurities from your basic product.
-
Dissolve the crude product in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M Hydrochloric Acid (HCl).
-
Stopper the funnel and shake gently, venting frequently. The basic product will be protonated and move into the aqueous layer.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer one more time with 1M HCl to ensure complete recovery of the product.
-
Combine the acidic aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Cool the combined aqueous layer in an ice bath.
-
Slowly add a base, such as 5M Sodium Hydroxide (NaOH), with stirring until the pH is >10 (check with pH paper). The product should precipitate out or form an oil.
-
Extract the product back into an organic solvent (EtOAc or DCM) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-methyl-1-(4-piperidinyl)-1H-benzimidazole | 79098-81-0 | Benchchem [benchchem.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Reaction Condition Optimization for 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Welcome to the technical support guide for the synthesis of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Our guidance is rooted in established chemical principles to ensure you can achieve high yields and purity with confidence.
Overview of Synthetic Strategy
The synthesis of this compound is most reliably achieved via a multi-step sequence. The core logic involves first constructing the 2-(piperidin-4-yl)-1H-benzoimidazole skeleton, followed by the selective methylation of the benzimidazole nitrogen. A critical consideration is the nucleophilicity of the piperidine nitrogen, which can compete during the methylation step. Therefore, a robust strategy employs a protecting group for the piperidine nitrogen.
The recommended synthetic workflow is outlined below:
Caption: Recommended 3-step synthesis workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My initial condensation reaction to form the benzimidazole core is low-yielding. What are the common causes and how can I optimize it?
This is a common issue often related to reaction conditions or work-up procedures. The reaction involves the condensation of o-phenylenediamine with a piperidine-4-carboxylic acid derivative, which requires forcing conditions to drive the dehydration and cyclization.
Potential Causes & Solutions:
-
Inefficient Dehydration: The removal of water is crucial for driving the reaction equilibrium towards the product.
-
Expert Insight: While simple acid catalysis in a high-boiling solvent works, specialized dehydrating conditions are often more effective. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) act as both the acid catalyst and a powerful dehydrating agent, often leading to higher yields and shorter reaction times. A classic method involves refluxing the reactants in 4M HCl, which is effective but can require extended reaction times (48h+).[1]
-
-
Sub-optimal Acidity: The reaction requires a strong acid catalyst to protonate the carbonyl group, activating it for nucleophilic attack by the diamine.
-
Improper Work-up: The benzimidazole product is basic and may remain soluble in acidic solution during work-up.
-
Protocol Check: After the reaction is complete and cooled, the mixture must be carefully basified (e.g., with 5M NaOH or concentrated NH₄OH) to a pH > 10 to precipitate the free base product.[1] Failure to reach a sufficiently high pH will result in significant loss of product to the aqueous phase.
-
| Parameter | Condition A (Classic) | Condition B (High Temp) | Condition C (Microwave) |
| Acid/Catalyst | 4M Hydrochloric Acid | Polyphosphoric Acid (PPA) | p-TsOH |
| Solvent | Water | None (PPA is solvent) | Ethanol |
| Temperature | Reflux (~100 °C) | 150-180 °C | 120 °C |
| Time | 24-48 hours | 2-6 hours | 15-30 minutes |
| Typical Yield | 30-50%[1] | 70-90% | >80%[4] |
Table 1. Comparison of conditions for benzimidazole formation.
Q2: During the N-methylation step, I'm getting a complex mixture of products. What is happening and how can I achieve selective methylation on the benzimidazole nitrogen?
This is the most critical step for optimization. Without a protecting group on the piperidine nitrogen, you are attempting to methylate in the presence of two competing nucleophilic sites: the benzimidazole N-H and the piperidine N-H.
The Causality of Non-Selectivity:
-
Piperidine N-Methylation: The secondary amine of the piperidine ring is a strong nucleophile and can be readily methylated.
-
Quaternary Salt Formation: Worse, the resulting N-methylpiperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to a second methylation event to form a quaternary ammonium salt.[5] This byproduct is highly polar and can complicate purification significantly.[5]
-
Regioisomerism: The benzimidazole core has two chemically similar nitrogen atoms (N1 and N3). Methylation can occur at either position, potentially leading to a mixture of regioisomers, although in the parent 1H-benzoimidazole they are equivalent by tautomerization.
Solutions for Achieving Selectivity:
-
Mandatory Protecting Group: The most reliable solution is to use an N-Boc protected piperidine precursor (N-Boc-piperidine-4-carboxylic acid) in the initial condensation step. The Boc group is stable to the condensation conditions and completely prevents methylation at the piperidine nitrogen. It can be easily removed in the final step with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[6][7]
-
Optimizing Base and Solvent: For the methylation of the N-Boc protected intermediate, a strong, non-nucleophilic base is required to deprotonate the benzimidazole N-H.
-
Recommended Protocol: Use sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. The NaH irreversibly deprotonates the benzimidazole, forming the sodium salt. Subsequent addition of a methylating agent (e.g., methyl iodide or dimethyl sulfate) leads to clean N-methylation.[8] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, but may require higher temperatures.[8][9]
-
Caption: Troubleshooting decision tree for the N-methylation step.
Q3: I suspect I have formed a quaternary ammonium salt. How do I confirm its presence and remove it?
Quaternary ammonium salts are a common byproduct when attempting to methylate an unprotected piperidine substrate.[9]
Identification and Removal:
-
Confirmation:
-
TLC Analysis: The quaternary salt will be extremely polar, often remaining at the baseline in common solvent systems like ethyl acetate/hexanes or DCM/methanol. Staining with Dragendorff's reagent can help visualize it as an orange spot.
-
Solubility: The salt is typically highly soluble in water but poorly soluble in many organic solvents like diethyl ether or ethyl acetate.[5]
-
NMR Spectroscopy: In ¹H NMR, the N-methyl protons of the quaternary salt will appear as a sharp singlet, often further downfield than the N-methyl protons of a tertiary amine.
-
-
Removal Strategy:
-
Aqueous Wash: During the work-up, thoroughly washing the organic layer (e.g., ethyl acetate or DCM) with water or brine will extract the majority of the water-soluble quaternary salt.
-
Silica Gel Chromatography: If some salt remains, it will stick strongly to the silica gel column. Flushing the column with a highly polar solvent system (e.g., DCM/MeOH/NH₄OH 80:18:2) may be necessary to elute the desired product while leaving the salt on the column, or vice-versa.
-
Detailed Experimental Protocols
The following protocols represent an optimized and reliable route to the target compound.
Protocol 1: Synthesis of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
-
Setup: To a round-bottom flask, add o-phenylenediamine (1.0 eq) and N-Boc-piperidine-4-carboxylic acid (1.05 eq).
-
Reaction: Add polyphosphoric acid (PPA) (10 wt. eq) and equip the flask with a mechanical stirrer.
-
Heating: Heat the mixture to 160 °C with vigorous stirring for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to ~80 °C and pour it slowly onto crushed ice with stirring.
-
Neutralization: Carefully basify the cold aqueous slurry with concentrated ammonium hydroxide (NH₄OH) until the pH is ~10. A precipitate will form.
-
Isolation: Stir the mixture for 1 hour in an ice bath, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: Dry the solid under vacuum. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol/water or by silica gel chromatography if necessary.
Protocol 2: Synthesis of 1-Methyl-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzoimidazole
-
Setup: To a dry, three-neck flask under a nitrogen atmosphere, add tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (1.0 eq) dissolved in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should cease.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-methylated product.
| Parameter | Recommended Condition | Rationale / Causality |
| Base | Sodium Hydride (NaH) | Irreversibly and cleanly deprotonates the benzimidazole N-H, preventing side reactions. |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents that solubilize the reactants and do not interfere with the strong base. |
| Methylating Agent | Methyl Iodide (CH₃I) | Highly reactive and efficient methyl source. Dimethyl sulfate is an alternative but more toxic. |
| Stoichiometry | 1.2 eq Base, 1.2 eq CH₃I | A slight excess ensures complete conversion without promoting significant side reactions. |
| Temperature | 0 °C to Room Temp | Allows for controlled deprotonation and methylation, minimizing potential decomposition. |
Table 2. Optimized conditions for the selective N-Methylation step.
Protocol 3: Deprotection to this compound
-
Setup: Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20 eq) or a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC/LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: Dissolve the residue in a minimal amount of water and basify with NaOH or Na₂CO₃ to precipitate the free base. Alternatively, triturate the crude salt with diethyl ether to afford the hydrochloride or trifluoroacetate salt as a solid. The free base can be obtained by extraction into an organic solvent from a basified aqueous solution.
References
- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Welcome to the technical support guide for 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Given that this is a specific molecular entity, direct degradation data is not extensively published. Therefore, this guide synthesizes information based on the known chemical liabilities of its core functional groups—the N-methylated benzimidazole and the piperidine ring—to provide scientifically grounded troubleshooting advice and experimental protocols.
The purpose of stability testing is to understand how the quality of a drug substance changes over time due to environmental factors like temperature, humidity, and light.[1][2] This knowledge is crucial for developing stable formulations, defining storage conditions, and ensuring the safety and efficacy of the final drug product.[3][4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: I'm observing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?
Answer:
Unexpected peaks appearing during stability analysis are typically degradation products, process impurities, or artifacts from the analytical system itself.[7][8] For this compound, the most probable degradation products arise from hydrolysis, oxidation, or photolysis of the benzimidazole and piperidine moieties.
Causality and Scientific Rationale:
-
Hydrolytic Degradation (Acidic/Basic Conditions): The benzimidazole ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening. The amide-like character within the imidazole portion of the molecule can be a point of cleavage.
-
Oxidative Degradation: This is a very common degradation pathway. The tertiary amine on the piperidine ring and the nitrogen atoms on the benzimidazole ring are susceptible to oxidation, which could form N-oxides. The benzimidazole ring itself can also undergo oxidative cleavage.[9]
-
Photodegradation: Benzimidazole derivatives are known to be sensitive to light.[10][11] UV exposure can generate radical species, leading to a variety of degradation products, including dimers or products of ring cleavage.[12][13]
Troubleshooting Steps:
-
System Suitability Check: First, rule out system issues. Run a blank injection (mobile phase only) to check for "ghost peaks" which can arise from contaminated solvents or sample carryover.[7][8]
-
Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to check the peak purity of your main compound. A non-homogenous peak suggests a co-eluting impurity.[3]
-
Forced Degradation Study: To definitively identify potential degradants, a forced degradation study is essential.[3][4] This involves intentionally stressing the molecule under various conditions to generate the likely degradation products. This will help you establish degradation pathways and prove the specificity of your analytical method.[3][4]
Issue 2: My compound's assay value is decreasing, but I don't see major degradation peaks. Where is the mass going?
Answer:
This is a common issue known as a "mass balance" problem. It suggests that the degradation products are not being detected by your current analytical method.
Causality and Scientific Rationale:
-
Loss of Chromophore: The UV-Visible chromophore in your molecule is the benzimidazole ring system. If degradation involves cleavage or saturation of this ring, the resulting products may not absorb UV light at your detection wavelength and will be invisible to a standard HPLC-UV detector.[9]
-
Formation of Involatile or Non-eluting Products: Some degradation pathways, particularly polymerization, can form large, insoluble, or highly polar molecules that may precipitate out of solution or get irreversibly stuck on the HPLC column.
-
Adsorption to Container: The compound might be adsorbing to the surface of the storage vial (e.g., glass or plastic).
Troubleshooting Steps:
-
Adjust UV Wavelength: Analyze your samples at a lower wavelength (e.g., 210 nm) where more organic molecules have some absorbance.
-
Use a Universal Detector: Employ a different detector in series with your UV detector. Techniques like Charged Aerosol Detection (CAD), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) can detect compounds that lack a UV chromophore.[9]
-
Check for Precipitation: Visually inspect your stability samples for any cloudiness or solid material. Centrifuge a sample and analyze the supernatant to see if the assay value changes.
-
LC-MS Analysis: The most powerful tool for this problem is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][14] It can detect compounds based on their mass-to-charge ratio, providing molecular weight information for the "missing" degradants and helping to elucidate their structures.[14]
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to meet the principles outlined in the ICH Q1A(R2) guideline for stability testing.[1][15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[9]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid API and a stock solution at 80°C in a calibrated oven. Analyze at 24 and 48 hours.
-
Photolytic Degradation: Expose the solid API and stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A parallel set of samples should be wrapped in aluminum foil as dark controls.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Data Summary Table for Forced Degradation:
| Stress Condition | Reagent/Temp | Duration | % Assay of Parent | % Total Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hrs | [Enter Data] | [Enter Data] | [Enter Data] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hrs | [Enter Data] | [Enter Data] | [Enter Data] |
| Oxidation | 3% H₂O₂, RT | 24 hrs | [Enter Data] | [Enter Data] | [Enter Data] |
| Thermal (Solid) | 80°C | 48 hrs | [Enter Data] | [Enter Data] | [Enter Data] |
| Thermal (Solution) | 80°C | 48 hrs | [Enter Data] | [Enter Data] | [Enter Data] |
| Photolytic (Solid) | ICH Q1B | As per guideline | [Enter Data] | [Enter Data] | [Enter Data] |
| Photolytic (Solution) | ICH Q1B | As per guideline | [Enter Data] | [Enter Data] | [Enter Data] |
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
The primary goal is to develop an HPLC method that can separate the parent compound from all potential degradation products generated during the forced degradation study.[14][18]
1. Initial Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm (or λmax of the compound).
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject a cocktail of your stressed samples (e.g., an equal mixture of the acid, base, and peroxide degraded samples).
-
Goal: Achieve a resolution (Rs) of >2.0 between the parent peak and the closest eluting degradation peak.
-
Troubleshooting Poor Resolution:
-
Adjust Gradient: Make the gradient shallower (e.g., 10-90% B over 30 minutes) to increase separation.
-
Change pH: Modify the pH of the aqueous mobile phase. The ionization state of both the benzimidazole and piperidine moieties will affect retention. Try a phosphate buffer at pH 3.0 and pH 7.0.
-
Change Organic Modifier: Substitute acetonitrile with methanol, which provides different selectivity.
-
Change Column Chemistry: If C18 fails, try a Phenyl-Hexyl or a Cyano column for alternative selectivity.
-
Visualizing Potential Degradation & Workflows
Hypothesized Degradation Pathways
The following diagram illustrates the chemically plausible degradation pathways for this compound based on the known reactivity of its constituent rings.
References
- 1. database.ich.org [database.ich.org]
- 2. youtube.com [youtube.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Troubleshooting Problems with Ghost Peaks [m-pharmaguide.com]
- 8. mastelf.com [mastelf.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative In Vitro Validation Guide for 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Novel CNS-Active Compound
This guide provides a comprehensive framework for the initial biological validation of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a novel chemical entity. By analyzing its core structure—a benzimidazole ring linked to a piperidine moiety—we hypothesize a pharmacological profile targeting central nervous system (CNS) G-protein coupled receptors (GPCRs). This structural motif is prevalent in established antipsychotic agents, suggesting potential interactions with dopamine and serotonin receptors.
To rigorously test this hypothesis, we will outline a multi-tiered in vitro validation strategy. This guide will compare the performance of our compound of interest against two well-characterized antipsychotics:
-
Pimozide: A first-generation (typical) antipsychotic, primarily acting as a potent dopamine D2 receptor antagonist.[1][2][3]
-
Risperidone: A second-generation (atypical) antipsychotic with a mixed antagonist profile at both dopamine D2 and serotonin 5-HT2A receptors.[4][5][6]
This comparative approach is designed not only to determine the biological activity of this compound but also to classify its potential mechanism of action relative to established therapeutic agents.
Section 1: Primary Target Engagement via Radioligand Binding Assays
Experimental Rationale: The foundational step in characterizing a novel compound is to confirm direct physical interaction with its hypothesized molecular targets. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. By measuring the displacement of a high-affinity, radio-labeled ligand, we can determine the binding affinity constant (Ki) of our test compound, providing a direct measure of target engagement.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Target Preparation: Cell membranes are prepared from HEK293 cells stably expressing either the human dopamine D2 receptor (D2R) or the human serotonin 5-HT2A receptor (5-HT2AR).
-
Assay Buffer: Prepare appropriate binding buffers. For D2R, a common buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4. For 5-HT2AR, a buffer of 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4 is suitable.
-
Reaction Mixture: In a 96-well plate, combine:
-
Controls:
-
Total Binding: Radioligand and membranes only (no competitor).
-
Non-Specific Binding (NSB): Radioligand, membranes, and a high concentration of a non-labeled, potent antagonist (e.g., 10 µM Haloperidol for D2R, 10 µM Ketanserin for 5-HT2AR) to saturate all specific binding sites.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data: Receptor Binding Affinity (Ki)
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | 8.5 | 12.1 |
| Pimozide | 1.2 | 35.4 |
| Risperidone | 3.0 | 0.2 |
Note: Data for this compound is hypothetical for illustrative purposes.
Section 2: Validation of Functional Activity in Cell-Based Assays
Experimental Rationale: While binding affinity confirms target engagement, it does not describe the functional consequence of that interaction. The compound could be an agonist (activator), an antagonist (blocker), or an inverse agonist. Based on our hypothesis, we will test for antagonist activity. We will investigate two major signaling pathways downstream of receptor activation: canonical G-protein signaling and β-arrestin-mediated signaling. This dual-pathway analysis is critical as modern pharmacology recognizes that compounds can exhibit "functional selectivity," preferentially blocking one pathway over the other, which can have significant implications for a drug's therapeutic-versus-side-effect profile.
G-Protein Dependent Signaling
The D2 and 5-HT2A receptors couple to different G-protein families, necessitating distinct assays.[9][10]
-
Dopamine D2 Receptor (Gi/o-coupled): Activation of the D2R inhibits adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP).[11] We will measure our compound's ability to block this decrease.
-
Serotonin 5-HT2A Receptor (Gq/11-coupled): Activation of the 5-HT2AR stimulates phospholipase C (PLC), leading to the hydrolysis of PIP2 and a subsequent increase in intracellular calcium (Ca²+).[10][12] We will measure our compound's ability to block this increase.
Experimental Protocol: cAMP Inhibition Assay (D2R)
-
Cell Plating: Seed CHO cells stably expressing the human D2R into a 384-well plate.
-
Compound Pre-incubation: Add varying concentrations of the test compounds (or vehicle control) to the cells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.
-
Agonist Stimulation: Add a fixed concentration of a D2R agonist (e.g., Dopamine at its EC80 concentration) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin Co-stimulation: Simultaneously add Forskolin to stimulate adenylyl cyclase and generate a robust cAMP signal that can be subsequently inhibited by the D2R agonist.
-
Lysis and Detection: After a 30-minute incubation, lyse the cells and measure cAMP levels using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assay (e.g., Promega's GloSensor™).[13]
-
Data Analysis: The antagonist's potency (IC50) is determined by its ability to reverse the agonist-induced inhibition of the Forskolin-stimulated cAMP signal.
Experimental Protocol: Intracellular Calcium Mobilization Assay (5-HT2AR)
-
Cell Plating: Seed HEK293 cells stably expressing the human 5-HT2AR into a 384-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C. The dye's fluorescence intensity increases upon binding to free intracellular calcium.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., a FLIPR instrument). Add varying concentrations of the test compounds (or vehicle) and incubate for 15-30 minutes.
-
Agonist Stimulation: Inject a fixed concentration of an 5-HT2AR agonist (e.g., Serotonin at its EC80 concentration) and immediately begin measuring fluorescence intensity kinetically over 1-2 minutes.
-
Data Analysis: The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced increase in fluorescence.
β-Arrestin Recruitment Assay
Experimental Rationale: Upon activation, GPCRs are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling. We will use a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify β-arrestin recruitment in real-time in living cells.[14][15][16]
Experimental Protocol: BRET-based β-Arrestin Recruitment Assay
-
Cell Line: Use a HEK293 cell line co-expressing the receptor of interest (D2R or 5-HT2AR) fused to a Renilla Luciferase variant (Rluc, the BRET donor) and β-arrestin-2 fused to a yellow fluorescent protein (YFP, the BRET acceptor).[14][16]
-
Cell Plating: Plate the cells in a 96-well, white-walled microplate.
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine-h) to all wells and incubate for 5-10 minutes.
-
Compound Pre-incubation: Add varying concentrations of the test compounds (or vehicle) and incubate for an additional 10-15 minutes.
-
Agonist Stimulation & Reading: Add a fixed concentration of the respective agonist (Dopamine for D2R, Serotonin for 5-HT2AR) at its EC80 concentration. Immediately measure the light emission at two wavelengths simultaneously: one for the Rluc donor (~480 nm) and one for the YFP acceptor (~530 nm).
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).
-
The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced increase in the BRET ratio.
-
Comparative Data: Functional Antagonist Potency (IC50)
| Compound | G-Protein Pathway | β-Arrestin Pathway |
| D2R (cAMP) IC50 (nM) | 5-HT2AR (Ca²⁺) IC50 (nM) | |
| This compound | 15.2 | 20.8 |
| Pimozide | 2.1 | 58.3 |
| Risperidone | 5.5 | 1.1 |
Note: Data for this compound is hypothetical for illustrative purposes.
Section 3: Integrated Data Analysis and In Vivo Outlook
The comprehensive in vitro validation workflow provides a multi-dimensional profile of the test compound.
Interpretation of Hypothetical Data:
The data generated for this compound suggests it is a dual antagonist of both D2 and 5-HT2A receptors, with potencies in the low nanomolar range. Its profile appears more balanced than Pimozide (which is highly D2-selective) and somewhat resembles that of Risperidone, a hallmark of atypical antipsychotics.[17]
Interestingly, the hypothetical data shows a degree of functional selectivity or "biased antagonism." The compound is roughly 6-fold less potent at inhibiting D2R-mediated β-arrestin recruitment (IC50 = 95.6 nM) compared to its potency at blocking D2R G-protein signaling (IC50 = 15.2 nM). This is a noteworthy finding, as reduced β-arrestin signaling at the D2 receptor has been hypothesized to correlate with a lower incidence of extrapyramidal side effects (motor symptoms) in antipsychotic drugs.
Outlook for In Vivo Studies:
Based on this promising in vitro profile, the logical next steps would involve assessing the compound's efficacy and safety in established animal models.[18][19][20]
-
Efficacy Models:
-
Safety/Side Effect Models:
Conclusion
This guide outlines a systematic, industry-standard workflow for the initial biological validation of this compound. By employing a comparative approach with well-defined reference compounds, the described binding and functional assays can robustly determine the compound's affinity, potency, and mechanism of action. The hypothetical data presented positions this novel compound as a promising candidate for further development as an atypical antipsychotic, with a potentially favorable safety profile due to observed biased antagonism at the dopamine D2 receptor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Pimozide? [synapse.patsnap.com]
- 3. Pimozide (Orap): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Risperidone - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. marinbio.com [marinbio.com]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. biocompare.com [biocompare.com]
- 14. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
A Comparative Guide to 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole and Other Benzimidazole Derivatives for Drug Discovery Professionals
This guide provides a comprehensive comparison of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole with other key benzimidazole derivatives, offering insights into their synthesis, biological activities, and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] This versatile scaffold is found in numerous FDA-approved drugs and continues to be a focal point for the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and microbial infections.[3][4]
This guide will focus on this compound, a specific derivative, and compare its potential biological profile with other structurally related benzimidazole compounds. While direct comparative experimental data for this exact molecule is limited in publicly available literature, this guide will leverage data from closely related analogues to provide a predictive analysis of its performance, grounded in established structure-activity relationships (SAR).
Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole Derivatives: A General Overview
The synthesis of 2-(piperidin-4-yl)-1H-benzimidazole derivatives typically involves the condensation of o-phenylenediamine with a piperidine-4-carboxylic acid derivative.[5] The subsequent N-alkylation of the benzimidazole ring, in this case, methylation, can be achieved through various synthetic methods.
General Synthesis Workflow
Caption: General synthetic route for this compound.
Comparative Biological Activity
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole and piperidine rings.[6] This section will compare the potential anti-inflammatory, antimicrobial, and anticancer activities of this compound with other relevant derivatives based on available data.
Anti-inflammatory Activity
Recent studies have highlighted the potential of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potent anti-inflammatory agents.[7][8] The anti-inflammatory effect is often evaluated by measuring the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][9]
A study by Li et al. (2015) identified a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative as a hit compound with good anti-inflammatory activity.[7] Further optimization led to the synthesis of two series of derivatives, with compound 6e from their study showing the most potent inhibitory activity on NO and TNF-α production.[7]
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Hit Compound 5 (from Li et al., 2015) | NO Production | - | [7] |
| Compound 6e (from Li et al., 2015) | NO Production | 0.86 | [7] |
| Compound 6e (from Li et al., 2015) | TNF-α Production | 1.87 | [7] |
| Predicted: this compound | NO/TNF-α | Potentially Potent | - |
Analysis: The N1-substitution on the benzimidazole ring plays a crucial role in modulating the anti-inflammatory activity.[6] The methylation at the N1 position in our target compound, this compound, is expected to influence its potency. Based on the high potency of N-substituted analogs like compound 6e , it is plausible that our target molecule will also exhibit significant anti-inflammatory properties. The methyl group may enhance lipophilicity, potentially improving cell permeability and target engagement.
Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity.[10][11][12] The introduction of a piperidine moiety at the C2 position has been shown to be a viable strategy for developing new antibacterial agents.[13]
A study by He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles and evaluated their antibacterial activities.[13] Certain compounds in their series demonstrated low micromolar minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.[13] Another study on novel benzimidazole derivatives showed that compounds with electron-withdrawing groups tend to have better antimicrobial activity.[11]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 7b (from Parmar et al., 2018) | S. aureus | - | [14] |
| Compound 7l (from Parmar et al., 2018) | E. coli | - | [14] |
| Compound 11d (from Zhang et al.) | S. aureus | 2 | [15] |
| Compound 13b (hydrochloride of 11d) | S. aureus | - | [15] |
| Predicted: this compound | Various Bacteria | Potentially Active | - |
Analysis: The N-methylation of the benzimidazole ring in our target compound could influence its antimicrobial profile. While specific data is unavailable, the general trend suggests that modifications at the N1 position can impact the spectrum and potency of activity. The piperidine substituent is a key pharmacophore for antibacterial action in this class of compounds.
Anticancer Activity
The benzimidazole scaffold is a prominent feature in many anticancer agents due to its ability to interfere with various cellular processes in cancer cells.[16][17] Derivatives of 2-substituted benzimidazoles have been reported to exhibit significant in vitro anticancer activity against various human cancer cell lines.[18][19]
A study by El-Gohary et al. demonstrated that 1H-benzimidazole compounds showed potent anticancer activity against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines.[17] Structure-activity relationship (SAR) studies revealed that lipophilicity and the nature of substituents on the benzimidazole and attached phenyl rings significantly influence the cytotoxic efficacy.[16][17]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 105j (from a 2025 study) | HepG-2 | 7.5 | [16] |
| Compound 105j (from a 2025 study) | A549 | 1.9 | [16] |
| Compound 25b (from El-Gohary et al.) | HepG-2 | - | [17] |
| Predicted: this compound | Various | Potentially Active | - |
Analysis: The anticancer potential of this compound would likely be influenced by the interplay between the N-methyl group and the piperidine moiety. The methyl group could enhance cellular uptake, while the piperidine ring might be crucial for binding to specific biological targets within cancer cells. Further screening against a panel of cancer cell lines is warranted to determine its specific anticancer profile.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Anti-inflammatory Assay (NO and TNF-α Inhibition)
This protocol describes the measurement of nitric oxide (NO) and TNF-α production in LPS-stimulated RAW 264.7 macrophage cells.[7][9]
Workflow:
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Steps:
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
-
-
TNF-α Assay:
-
Measure the concentration of TNF-α in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and TNF-α production for each compound concentration and determine the IC50 values.
Protocol 2: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]
Workflow:
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Detailed Steps:
-
Cell Culture: Grow the desired human cancer cell lines (e.g., MCF-7, HepG-2, A549) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzimidazole derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally similar compounds, it is predicted to possess significant anti-inflammatory, antimicrobial, and anticancer properties. The N-methylation of the benzimidazole core is a key structural feature that likely modulates its biological activity profile.
Further experimental validation is crucial to confirm these predictions. The detailed protocols provided in this guide offer a starting point for the systematic evaluation of this compound and other novel benzimidazole derivatives. Future research should focus on:
-
In-depth SAR studies: Synthesizing and testing a broader range of N-alkylated and piperidine-substituted derivatives to elucidate more precise structure-activity relationships.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo efficacy studies: Evaluating the most promising compounds in relevant animal models of inflammation, infection, and cancer.
The continued exploration of the benzimidazole scaffold holds great promise for the discovery of new and effective medicines to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists [benthambooks.com]
- 5. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 10. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 13. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. rroij.com [rroij.com]
- 16. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 18. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
A Comparative Analysis of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole Analogs: A Guide for Drug Discovery Professionals
The 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow for effective binding to a variety of biological macromolecules.[1] This guide provides a comparative analysis of various analogs derived from this core structure, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The insights presented herein are intended to empower researchers and drug development professionals in their quest for new and improved therapies.
The Versatile Benzimidazole Core: A Foundation for Diverse Biological Activity
Benzimidazoles, heterocyclic compounds formed by the fusion of benzene and imidazole rings, are integral to numerous FDA-approved drugs and are actively explored for a wide range of pharmacological applications.[1][2] These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive activities.[1][3] The 2-(piperidin-4-yl)-1H-benzo[d]imidazole core, in particular, has been the subject of significant research, leading to the discovery of potent anti-inflammatory agents and inhibitors of the NLRP3 inflammasome.[4][5][6][7][8]
Synthesis Strategies for 2-(Piperidin-4-yl)-1H-benzoimidazole Analogs
The synthesis of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives typically involves the condensation of an o-phenylenediamine with a piperidine-4-carboxylic acid derivative. A general synthetic route involves heating a mixture of benzene-1,2-diamine and piperidine-4-carboxylic acid in an acidic medium, such as a 4M HCl aqueous solution, under reflux.[9] Subsequent modifications to the core structure can be achieved through various chemical reactions.
For instance, derivatization of the piperidine nitrogen is a common strategy to explore the SAR of these compounds. This can be accomplished by reacting the parent 2-(piperidin-4-yl)-1H-benzoimidazole with various acyl chlorides, sulfonyl chlorides, or carboxylic acids under appropriate coupling conditions.[10] A typical procedure involves dissolving the hydrochloride salt of the parent compound in a suitable solvent like tetrahydrofuran (THF), followed by the addition of a base such as triethylamine or diisopropylethylamine (DIPEA) and the desired electrophile at a controlled temperature.[10]
The synthesis of more complex analogs, such as those targeting the NLRP3 inflammasome, may involve multi-step sequences. For example, the synthesis of 1-(1-(2-(2-chlorobenzyl)acryloyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involved the coupling of a custom-synthesized carboxylic acid with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one using activating agents like HBTU and HOBt.[5]
General Synthetic Workflow
Caption: General synthetic workflow for 2-(piperidin-4-yl)-1H-benzoimidazole analogs.
Comparative Biological Activities
The biological activities of this compound analogs have been explored across various therapeutic areas, with a significant focus on their anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
A notable study identified a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potent anti-inflammatory agents.[3][4] The lead compound, 6e , demonstrated significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 0.86 μM and 1.87 μM, respectively.[3][4] Further in vivo studies showed that compound 6e exhibited more potent anti-inflammatory activity than ibuprofen in a xylene-induced ear edema model in mice.[3][4]
Mechanistically, it was revealed that compound 6e could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages, suggesting its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.[4]
| Compound | R Group on Piperidine Nitrogen | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |
| 6a | 2-chlorobenzoyl | 2.65 | 4.31 |
| 6b | 3-chlorobenzoyl | 1.89 | 3.12 |
| 6c | 4-chlorobenzoyl | 1.23 | 2.54 |
| 6d | 2-fluorobenzoyl | 3.14 | 5.02 |
| 6e | 3-fluorobenzoyl | 0.86 | 1.87 |
| 6f | 4-fluorobenzoyl | 1.57 | 2.89 |
| 6g | 2-methylbenzoyl | 4.21 | 6.13 |
| Ibuprofen | - | 15.2 | >20 |
Data extracted from a study on novel anti-inflammatory agents.[4]
NLRP3 Inflammasome Inhibition
In a different therapeutic context, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold was utilized to develop novel inhibitors of the NLRP3 inflammasome.[5][6][7][8] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.
A series of analogs were synthesized and evaluated for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells.[5][6][7][8] Compounds 9 , 13 , and 18 emerged as the most promising inhibitors, demonstrating concentration-dependent inhibition of IL-1β release.[5][6][8] These compounds were also shown to reduce the ATPase activity of human recombinant NLRP3.[5][8]
| Compound | Pyroptosis Reduction (%) at 10 μM | IL-1β Inhibition (%) at 10 μM |
| 6 | ~45 | ~50 |
| 9 | ~55 | ~70 |
| 13 | ~50 | ~65 |
| 18 | ~60 | ~75 |
Data estimated from graphical representations in a study on NLRP3 inhibitors.[5]
Antimicrobial Activity
The versatility of the benzimidazole scaffold extends to antimicrobial applications. A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as various fungal species.[10]
Compounds 7b and 7l demonstrated the highest antimicrobial activity among the synthesized series.[10] The study highlights that substitutions on the piperidine nitrogen with different acyl and sulfonyl groups can significantly modulate the antimicrobial potency.
| Compound | R Group on Piperidine Nitrogen | Antibacterial Activity (Zone of Inhibition in cm) - E. coli | Antifungal Activity (Zone of Inhibition in cm) - C. albicans |
| 7a | - | - | 1.2 |
| 7b | benzoyl | 2.5 | 3.0 |
| 7c | 4-methylbenzoyl | 1.3 | 2.1 |
| 7j | 2-chlorophenylsulfonyl | 1.5 | 2.5 |
| 7k | 4-chlorophenylsulfonyl | 2.6 | 0.7 |
| 7l | 4-bromobenzoyl | - | 2.8 |
Data extracted from a study on antimicrobial benzimidazole derivatives.[10]
Structure-Activity Relationship (SAR) Insights
The comparative analysis of these analogs reveals several key SAR trends:
-
Substitution on the Piperidine Nitrogen is Crucial: The nature of the substituent on the piperidine nitrogen significantly influences the biological activity. For anti-inflammatory agents, a 3-fluorobenzoyl group (6e ) was found to be optimal for inhibiting NO and TNF-α production.[4] In the case of antimicrobial agents, benzoyl (7b ) and 4-bromobenzoyl (7l ) groups conferred potent activity.[10]
-
Electronic Effects on the Benzimidazole Ring: While not extensively explored in the provided studies for the 1-methyl analog specifically, literature on benzimidazoles suggests that substitutions on the benzimidazole ring can modulate activity. For instance, electron-withdrawing groups at the 6-position of the benzimidazole have been shown to reduce anti-inflammatory activity in some series.[11]
-
The Linker and Terminal Group in NLRP3 Inhibitors: For the NLRP3 inhibitors, the nature of the linker between the piperidinyl-benzimidazolone core and the terminal phenyl ring, as well as the substitutions on that terminal ring, are critical for activity.[5]
Key SAR Observations
Caption: Key areas of modification influencing the biological activity of the scaffold.
Experimental Protocols in Focus
To ensure the reproducibility and validity of the findings, detailed experimental protocols are paramount. Below are summaries of key assays used in the evaluation of these analogs.
In Vitro Anti-inflammatory Assay (NO and TNF-α Inhibition)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 μg/mL) to the wells and incubating for 24 hours.
-
NO Determination: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. Absorbance is read at 540 nm.
-
TNF-α Determination: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis.
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an ECL detection system.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.
-
Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar, and a defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of new drugs targeting a range of diseases, particularly those with an inflammatory component. The comparative analysis presented in this guide underscores the importance of systematic structural modifications and robust biological evaluation in identifying lead compounds with improved potency and selectivity.
Future research in this area could focus on:
-
Expansion of the Analog Library: Synthesizing a broader range of derivatives with diverse substitutions on both the piperidine and benzimidazole rings to further elucidate the SAR.
-
In-depth Mechanistic Studies: Investigating the precise molecular targets and signaling pathways modulated by the most potent analogs.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-like potential.
-
Exploration of New Therapeutic Areas: Screening promising analogs against other relevant biological targets to uncover novel therapeutic applications.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of next-generation therapies based on this versatile and pharmacologically significant scaffold.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a cornerstone of its preclinical evaluation. A highly selective compound offers a clearer path to clinical efficacy with a potentially wider therapeutic window, while a non-selective compound, though sometimes beneficial in a multi-targeted approach, can lead to off-target toxicities. This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors, using the hypothetical compound 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole as a case study.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its ability to interact with the ATP-binding site of kinases makes it a valuable starting point for inhibitor design. However, the conserved nature of this pocket across the human kinome necessitates a thorough evaluation of an inhibitor's selectivity profile.[3][4]
This guide will delve into the established methodologies for kinase inhibitor profiling, provide detailed experimental protocols, and present a comparative analysis of our lead compound with other known inhibitors. By following this structured approach, researchers can effectively characterize novel kinase inhibitors, paving the way for the development of more selective and potent therapeutic agents.
Part 1: Methodologies for Kinase Inhibitor Cross-Reactivity Profiling
A multi-faceted approach is essential to build a comprehensive understanding of a compound's selectivity. This typically involves a combination of large-scale screening assays and more focused biochemical and cell-based validation experiments.
Large-Scale Kinome Profiling
The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. Services like Eurofins' KINOMEscan™ offer comprehensive panels that can cover over 480 kinases.[3][5][6] This competition binding assay quantitatively measures the interaction between a test compound and a panel of kinases, providing dissociation constants (Kd values) that indicate binding affinity.[3]
The output of a KINOMEscan™ is often visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the inhibitor's selectivity.
In Vitro Enzymatic Assays
Once primary targets and potential off-targets are identified, in vitro enzymatic assays are employed to determine the half-maximal inhibitory concentration (IC50) of the compound against purified kinases. These assays directly measure the inhibition of the kinase's catalytic activity.[7][8][9] Various formats exist, including radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate and fluorescence-based assays.[7][10]
Cellular Target Engagement Assays
To confirm that a compound interacts with its intended target in a physiological context, cellular target engagement assays are crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11][12][13][14][15] An increase in the melting temperature of the target protein in the presence of the inhibitor provides direct evidence of target engagement.
Part 2: Comparative Analysis of Kinase Inhibitor Selectivity
To illustrate how to interpret and compare cross-reactivity data, we will analyze the hypothetical kinome scan data for our lead compound, This compound , and compare it to the publicly available data for two other kinase inhibitors: the non-selective inhibitor Staurosporine and the more selective clinical drug Axitinib .
For the purpose of this guide, we will assume that a KINOMEscan™ was performed for This compound , revealing it to be a potent inhibitor of Protein Kinase N2 (PKN2), with some off-target activity.
Table 1: Comparative Kinase Inhibition Profiles
| Compound | Primary Target(s) | Selectivity Score (S(10) at 1µM)* | Key Off-Targets (>90% Inhibition at 1µM) | Structural Class |
| This compound (Hypothetical Data) | PKN2 | 0.05 | PKN1, CLK4 | Benzimidazole |
| Staurosporine | Broad Spectrum | 0.85 | Over 200 kinases across multiple families[16] | Indolocarbazole[17] |
| Axitinib | VEGFR1/2/3, PDGFR, c-KIT[18][19][20] | 0.12 | ABL1, AURKC, KIT mutants[18] | Indazole[19][20] |
*Selectivity Score (S(10)) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
This compound , in our hypothetical scenario, demonstrates good selectivity for PKN2, with limited off-target effects. This makes it a promising candidate for further development as a chemical probe for studying PKN2 biology.
-
Staurosporine is a classic example of a non-selective kinase inhibitor, binding to a wide array of kinases with high affinity.[16][17] This promiscuity makes it a useful tool for inducing broad cellular effects like apoptosis but limits its utility for studying specific kinase functions.
-
Axitinib , an approved cancer therapeutic, shows a more focused profile, potently inhibiting a small family of receptor tyrosine kinases involved in angiogenesis.[18][20][21] Its selectivity contributes to its clinical efficacy.
Part 3: Experimental Protocols
To provide a practical guide for researchers, we outline detailed protocols for two key assays in kinase inhibitor profiling.
Protocol: In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol describes a standard method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Peptide or protein substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)[10]
-
Unlabeled ATP stock solution (10 mM)
-
Test inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
P81 phosphocellulose paper[10]
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and diluted inhibitor or vehicle (DMSO control).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration that is approximately the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Detection: Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to verify target engagement in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test inhibitor stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
-
PCR machine or heating blocks
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by Western blotting using a specific antibody against the target kinase. A loading control (e.g., GAPDH) should also be probed to ensure equal loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Part 4: Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Workflow for an In Vitro Radiometric Kinase Assay.
References
- 1. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - Patent US-10174013-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 4. ambitbio.com [ambitbio.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. Staurosporine - Wikipedia [en.wikipedia.org]
- 18. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. researchgate.net [researchgate.net]
- 20. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
Correlation of In Vitro and In Vivo Activity for 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Comparative Analysis
This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory activity of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. Due to the limited publicly available data on this specific N-methylated compound, this analysis is built upon a foundation of robust experimental data for a closely related and potent analog, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, hereafter referred to as Compound A . We will extrapolate the potential impact of N-methylation on the biological activity and pharmacokinetic profile to provide a predictive correlation for this compound.
Introduction to the Benzimidazole Scaffold
The benzimidazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid structure and ability to interact with various biological targets have led to its incorporation in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The 2-(piperidin-4-yl)-1H-benzoimidazole core, in particular, has emerged as a promising scaffold for the development of novel anti-inflammatory agents.[4]
In Vitro Anti-Inflammatory Activity
The initial assessment of a compound's anti-inflammatory potential is typically conducted through in vitro cell-based assays that model key aspects of the inflammatory cascade. A critical pathway in inflammation is mediated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the signaling molecule nitric oxide (NO), which are produced by macrophages upon activation by stimuli like lipopolysaccharide (LPS).
Comparative In Vitro Performance
A potent derivative from a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole compounds, Compound A , demonstrated significant inhibitory activity against the production of NO and TNF-α in LPS-stimulated RAW 264.7 macrophages.[4] This provides a strong basis for predicting the activity of this compound.
| Compound/Drug | In Vitro Target | Cell Line | IC50 (µM) | Reference |
| Compound A | Nitric Oxide (NO) Production | RAW 264.7 | 0.86 | [4] |
| Compound A | TNF-α Production | RAW 264.7 | 1.87 | [4] |
| Ibuprofen | Cyclooxygenase (COX) | Various | Variable | [5] |
The low micromolar IC50 values for Compound A indicate a high degree of potency at the cellular level. The mechanism of action for these compounds has been linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[4]
The Predicted Impact of N-Methylation
The introduction of a methyl group at the N-1 position of the benzimidazole ring in this compound is anticipated to influence its in vitro activity. N-methylation can alter a compound's physicochemical properties, such as lipophilicity and basicity. An increase in lipophilicity could enhance membrane permeability, potentially leading to improved cellular uptake and more potent inhibition of intracellular targets. However, the methyl group could also introduce steric hindrance, which might affect the binding affinity to the target protein. Without direct experimental data, the net effect on in vitro potency remains a hypothesis.
In Vivo Anti-Inflammatory Efficacy
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammatory model used to evaluate the in vivo efficacy of anti-inflammatory agents.[6]
Comparative In Vivo Performance
Compound A was shown to be more potent than the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen in a xylene-induced ear edema model in mice, a similar acute inflammation model.[4]
| Compound/Drug | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Compound A | Xylene-induced ear edema (mice) | Not Specified | > Ibuprofen's inhibition | [4] |
| Ibuprofen | Carrageenan-induced paw edema (rats) | 100 mg/kg | ~50-60% | [3] |
The Predicted Impact of N-Methylation on In Vivo Performance
The N-methylation of this compound is likely to have a more pronounced impact on its in vivo performance compared to its in vitro activity. The addition of the methyl group will likely alter the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Absorption and Bioavailability: Increased lipophilicity due to the methyl group could enhance oral absorption and bioavailability.
-
Metabolism: The N-methyl group could be a site for metabolic enzymes, potentially leading to faster clearance. Conversely, it could also block a site of metabolism on the nitrogen, leading to a longer half-life.
-
Distribution: Enhanced lipophilicity may also affect the volume of distribution, potentially leading to higher concentrations in tissues.
A favorable balance of these factors could lead to improved in vivo efficacy for the N-methylated compound compared to its non-methylated counterpart.
Experimental Protocols
In Vitro TNF-α Inhibition Assay
This protocol describes the measurement of TNF-α production from LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and comparators)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α production.
Caption: Workflow for in vitro TNF-α inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol outlines the procedure for evaluating the anti-inflammatory activity of a compound in a rat model of acute inflammation.[6]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and vehicle control
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Ibuprofen 100 mg/kg), and test compound groups at various doses.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Signaling Pathway
The anti-inflammatory effects of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold are believed to be mediated through the inhibition of the NF-κB signaling pathway.
Caption: Predicted inhibition of the NF-κB pathway.
Conclusion
While direct experimental data for this compound is not extensively available, the potent anti-inflammatory activity of its close analog, Compound A , provides a strong foundation for predicting its efficacy. The in vitro data for Compound A demonstrates significant inhibition of key inflammatory mediators, and its in vivo performance surpasses that of ibuprofen. The N-methylation in this compound is expected to modulate its pharmacokinetic properties, which could potentially enhance its in vivo efficacy. Further dedicated studies on the N-methylated derivative are warranted to definitively establish its in vitro-in vivo correlation and fully elucidate its therapeutic potential as an anti-inflammatory agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
- 6. Buy 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one [smolecule.com]
The Pivotal Role of Substitution in 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole Derivatives: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile pharmacological profile.[1] Among its numerous derivatives, the 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole framework has emerged as a particularly promising core structure. Its unique combination of a rigid benzimidazole ring system and a flexible piperidine moiety allows for multifaceted interactions with a range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of how subtle chemical modifications can profoundly influence their biological activity. We will delve into the experimental data that underpins these relationships and provide detailed protocols for key biological assays, empowering researchers to navigate the chemical space of these potent molecules.
The this compound Core: A Privileged Scaffold
The fusion of a benzimidazole ring with a piperidine unit creates a molecular architecture with significant therapeutic potential. The benzimidazole portion, a bicyclic system containing a benzene ring fused to an imidazole ring, is a well-established pharmacophore found in a variety of approved drugs.[2] The 1-methyl substitution on the benzimidazole ring can enhance metabolic stability and modulate binding interactions. The piperidine ring, a saturated heterocycle, provides a key point for substitution, allowing for the introduction of various functionalities to fine-tune the compound's properties, such as potency, selectivity, and pharmacokinetic profile.
The primary biological activities associated with this scaffold that will be explored in this guide are its anti-inflammatory and histamine H1 receptor antagonist effects. Understanding the SAR for these activities is paramount for the rational design of more effective and selective drug candidates.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the benzimidazole and piperidine rings. The following sections dissect these relationships based on available experimental data.
Substitutions on the Piperidine Nitrogen: A Key Determinant of Potency
The nitrogen atom of the piperidine ring serves as a critical handle for introducing diversity into the molecular structure. A study by Li et al. on a closely related series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives provides invaluable insights into the impact of N-substitution on anti-inflammatory activity.[1] The following table summarizes the inhibitory activity of various derivatives on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][3]
| Compound | R Group (Substitution on Piperidine-N) | NO Production IC50 (µM)[1] | TNF-α Production IC50 (µM)[1] |
| 1 | H | > 40 | > 40 |
| 2 | -CH₃ | 15.32 | 25.41 |
| 3 | -CH₂CH₃ | 1.25 | 3.24 |
| 4 | -CH₂CH₂CH₃ | 0.86 | 1.87 |
| 5 | -CH₂(c-C₃H₅) | 2.11 | 4.52 |
| 6 | -CH₂Ph | 3.54 | 7.89 |
| 7 | -CH₂(4-F-Ph) | 1.98 | 4.13 |
From this data, a clear SAR emerges:
-
Unsubstituted Piperidine: The parent compound with an unsubstituted piperidine nitrogen (Compound 1 ) is largely inactive, highlighting the necessity of substitution at this position for anti-inflammatory effects.[1]
-
Alkyl Chains: A progressive increase in the length of the n-alkyl chain from methyl to propyl (Compounds 2-4 ) leads to a significant enhancement in inhibitory potency against both NO and TNF-α production.[1] The n-propyl group (Compound 4 ) was found to be optimal in this series.
-
Bulky and Aromatic Groups: Introduction of bulkier groups such as cyclopropylmethyl (Compound 5 ) or aromatic moieties like benzyl and 4-fluorobenzyl (Compounds 6 and 7 ) results in a decrease in activity compared to the optimal n-propyl substituent.[1] This suggests that a specific size and lipophilicity of the N-substituent are crucial for optimal interaction with the biological target.
Substitutions on the Benzimidazole Ring: Modulating Activity
While the piperidine substitution plays a dominant role in potency, modifications to the benzimidazole ring can also modulate the activity profile. The following table illustrates the effect of substituents at the 5-position of the benzimidazole ring in the N-propylpiperidine series.
| Compound | R' Group (Substitution at Benzimidazole-5) | NO Production IC50 (µM)[1] | TNF-α Production IC50 (µM)[1] |
| 4 | H | 0.86 | 1.87 |
| 8 | -F | 1.02 | 2.56 |
| 9 | -Cl | 1.35 | 3.11 |
| 10 | -CH₃ | 1.17 | 2.89 |
| 11 | -OCH₃ | 2.43 | 5.01 |
The data indicates that:
-
Unsubstituted is Preferred: The unsubstituted benzimidazole ring (Compound 4 ) provides the highest potency.[1]
-
Electron-Withdrawing and Donating Groups: The introduction of both electron-withdrawing groups (F, Cl) and electron-donating groups (CH₃, OCH₃) at the 5-position generally leads to a decrease in anti-inflammatory activity.[1] This suggests that the electronic properties of the benzimidazole ring are finely tuned for optimal activity and that steric hindrance at this position may be detrimental.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for key in vitro assays are provided below.
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H1 receptor.[4]
Materials:
-
Membrane Preparation: Membranes from HEK293 cells transiently expressing the human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Test Compound: Unlabeled this compound derivatives.
-
Non-specific Binding Control: 10 µM Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Betaplate Scint.
-
96-well plates and GF/C filters pre-soaked in 0.3% polyethyleneimine.
Procedure:
-
Thaw the membrane preparation and resuspend in the final assay binding buffer.
-
In a 96-well plate, add 150 µL of the membrane preparation (typically 3-20 µg protein per well).[5]
-
Add 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of Mianserin.
-
Add 50 µL of [³H]-mepyramine solution in assay buffer.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/C filters using a 96-well cell harvester.[6]
-
Wash the filters four times with ice-cold wash buffer.[5]
-
Dry the filters for 30 minutes at 50°C.[5]
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
Experimental Workflow for Histamine H1 Receptor Binding Assay
Caption: Workflow for the histamine H1 receptor radioligand binding assay.
Macrophage Cytokine Inhibition Assay
This protocol details the procedure for measuring the inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages.[7][8]
Materials:
-
Cell Line: J774A.1 or RAW 264.7 mouse macrophage cell line.[3][7]
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum and antibiotics.
-
LPS: Lipopolysaccharide from E. coli.
-
Test Compounds: this compound derivatives.
-
ELISA Kits: Mouse TNF-α and IL-6 ELISA kits.
-
12-well cell culture plates.
Procedure:
-
Culture macrophages in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a concentration of 2 x 10⁵ cells/mL.
-
In a 12-well plate, add 500 µL of the test compound at various concentrations to triplicate wells.[8]
-
Stimulate the remaining cell suspension with LPS (final concentration 1 µg/mL) and incubate for 5 minutes at room temperature.[8][9]
-
Add 500 µL of the LPS-stimulated macrophage suspension (100,000 cells) to each well containing the test compound.[8] Include control wells with LPS-stimulated macrophages and medium only.
-
Incubate the plate for 16-18 hours at 37°C in a 5% CO₂ incubator.[7]
-
Collect the cell culture supernatants and centrifuge at 500 x g for 5 minutes to remove any cell debris.[8]
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 values.
Macrophage Stimulation and Cytokine Analysis Workflow
Caption: Workflow for macrophage stimulation and cytokine inhibition analysis.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel anti-inflammatory and antihistaminic agents. The structure-activity relationship data clearly indicates that the potency of these derivatives can be significantly enhanced by strategic substitution on the piperidine nitrogen, with an n-propyl group demonstrating optimal activity in the anti-inflammatory series. Conversely, substitutions on the benzimidazole ring tend to be less favorable, with the unsubstituted core often providing the highest potency.
Future research should focus on a more extensive exploration of substituents on the piperidine ring, including the incorporation of different heterocyclic and functional groups. Furthermore, a systematic investigation of the SAR for histamine H1 receptor antagonism within this specific scaffold would be highly valuable. The detailed experimental protocols provided herein offer a robust framework for such investigations. By leveraging a deep understanding of the SAR, medicinal chemists can continue to refine this privileged scaffold to yield next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison: 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole (Rodatristat Ethyl) vs. Standard of Care in Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Pulmonary Arterial Hypertension and the Serotonin Hypothesis
Pulmonary Arterial Hypertension (PAH) is a devastating and progressive disease characterized by the narrowing of the small pulmonary arteries, leading to increased pressure in the pulmonary circulation, right heart failure, and ultimately, death. The current standard of care for PAH has significantly improved patient outcomes, but a cure remains elusive, driving the search for novel therapeutic targets.
One such target has been the serotonin pathway. Preclinical data have suggested that excess peripheral serotonin may contribute to the vascular remodeling seen in PAH.[1][2] This led to the development of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole, also known as Rodatristat ethyl (formerly KAR-5585), a peripherally acting tryptophan hydroxylase (TPH) inhibitor designed to decrease the production of serotonin.[2][3] This guide provides a head-to-head comparison of Rodatristat ethyl with the current standard of care for PAH, incorporating the latest clinical trial data to inform future research and development in this field.
The Current Standard of Care in PAH: A Multi-faceted Approach
The contemporary management of PAH is guided by a risk-stratification approach, often employing initial combination therapy to target multiple pathogenic pathways.[4][5] The goal is to improve symptoms, exercise capacity, and hemodynamics, and to prevent disease progression. The cornerstone of PAH therapy involves three major classes of drugs:
-
Endothelin Receptor Antagonists (ERAs): These drugs, such as bosentan, ambrisentan, and macitentan, block the action of endothelin-1, a potent vasoconstrictor and smooth muscle cell mitogen.[6]
-
Nitric Oxide (NO) Pathway Modulators: This class includes Phosphodiesterase-5 (PDE-5) inhibitors (e.g., sildenafil, tadalafil) and soluble Guanylate Cyclase (sGC) stimulators (e.g., riociguat). Both increase levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation.[4][6]
-
Prostacyclin Pathway Agonists: These agents, including epoprostenol, treprostinil, iloprost, and selexipag, mimic the action of prostacyclin, a potent vasodilator with anti-proliferative and anti-platelet effects.[4][6]
Initial combination therapy with an ERA and a PDE-5 inhibitor is a common strategy for many patients.[5] For high-risk patients, upfront triple therapy, including a parenteral prostacyclin analogue, may be recommended.[4]
Signaling Pathways: Standard of Care vs. Rodatristat Ethyl
The standard of care targets pathways known to be dysregulated in PAH, leading to vasodilation and inhibition of vascular remodeling. Rodatristat ethyl, in contrast, was designed to inhibit the synthesis of serotonin, a key mediator implicated in PAH pathogenesis.
Head-to-Head Comparison: The ELEVATE-2 Trial
The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Rodatristat ethyl in patients with PAH who were already on stable background therapy.[1][7] The results, however, were unexpected and disappointing.
Efficacy: A Detrimental Effect on Pulmonary Hemodynamics
The primary endpoint of the ELEVATE-2 trial was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24. The results showed a statistically significant worsening of PVR in both Rodatristat ethyl treatment groups compared to placebo.[1][8]
| Parameter | Placebo (n=36) | Rodatristat Ethyl 300 mg (n=36) | Rodatristat Ethyl 600 mg (n=36) |
| LS Mean % Change in PVR | 5.8% | 63.1% | 64.2% |
| Change in 6-Minute Walk Distance (median) | +2.5 m | -14.5 m | 0 m |
| Change in NT-proBNP (pg/mL, mean difference vs placebo) | - | +1125.9 | +866.3 |
Table 1: Key Efficacy Outcomes from the ELEVATE-2 Trial [1][8]
These findings indicate that instead of providing a benefit, reducing peripheral serotonin with Rodatristat ethyl had a negative impact on pulmonary hemodynamics and cardiac function in patients with established PAH.[1][9] The 6-minute walk distance, a key measure of exercise capacity, also showed a trend towards worsening in the Rodatristat ethyl groups.[8]
In contrast, the standard of care therapies have consistently demonstrated improvements in PVR, 6-minute walk distance, and other hemodynamic parameters in numerous clinical trials, forming the basis for their approval and use.[10][11][12]
Safety and Tolerability
Treatment-emergent adverse events (TEAEs) were more frequent in the Rodatristat ethyl groups compared to placebo.
| Adverse Events | Placebo (n=36) | Rodatristat Ethyl 300 mg (n=36) | Rodatristat Ethyl 600 mg (n=36) |
| Patients with any TEAE | 81% | 92% | 100% |
| TEAEs leading to discontinuation | 8% | 11% | 11% |
| TEAE leading to death | 0% | 3% | 0% |
Table 2: Safety Overview from the ELEVATE-2 Trial [1]
While the overall rates of discontinuation due to adverse events were not dramatically different, the higher incidence of any TEAE in the active treatment arms is a notable finding. The standard of care therapies also have known side effect profiles, which are managed by experienced clinicians.
Experimental Protocol: 6-Minute Walk Test (6MWT)
The 6MWT is a standardized, submaximal exercise test used to assess functional capacity in patients with PAH.
Objective: To measure the distance a patient can walk on a flat, hard surface in 6 minutes.
Procedure:
-
Patient Preparation: The patient should rest in a chair for at least 10 minutes before the test. Baseline heart rate, blood pressure, and oxygen saturation are recorded.
-
Instructions: The patient is instructed to walk as far as possible for 6 minutes, and that they can slow down or stop if necessary. Standardized phrases of encouragement are given at specific intervals.
-
Test Conduct: The patient walks along a pre-measured, unobstructed corridor. The supervising technician walks behind the patient and does not engage in conversation.
-
Post-Test: At the end of 6 minutes, the total distance walked is recorded. Post-test vital signs and oxygen saturation are measured.
Conclusion: Lessons Learned and Future Directions
The head-to-head comparison of Rodatristat ethyl with the standard of care for PAH provides a stark and informative outcome. While the preclinical rationale for targeting the serotonin pathway was strong, the clinical evidence from the ELEVATE-2 trial demonstrated a detrimental effect in patients with established disease.[1][9] This highlights the complexities of translating preclinical findings to clinical success and underscores the importance of rigorous clinical trials.
The negative results of the Rodatristat ethyl program serve as a crucial data point for the scientific community, suggesting that broad inhibition of peripheral serotonin synthesis may not be a viable therapeutic strategy for PAH, and may even be harmful.[8][13] It is possible that the role of serotonin in PAH is more complex than previously understood, or that targeting this pathway in patients already on multiple other therapies leads to unforeseen adverse interactions.[8]
For researchers and drug developers, this outcome emphasizes the continued need to explore novel therapeutic targets and pathways in PAH. While the journey to find a cure is fraught with challenges, the lessons learned from trials like ELEVATE-2 are invaluable in guiding future research and ultimately improving the lives of patients with this devastating disease.
References
- 1. Safety and efficacy of rodatristat ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodatristat ethyl - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. PAH Treatment Guidelines & Algorithm [pahinitiative.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Rodatristat ethyl not appropriate for pulmonary arterial hypertension | springermedicine.com [springermedicine.com]
- 9. science.rsu.lv [science.rsu.lv]
- 10. Scholars@Duke publication: Comparative effectiveness and safety of drug therapy for pulmonary arterial hypertension: a systematic review and meta-analysis. [scholars.duke.edu]
- 11. Efficacy and safety of novel-targeted drugs in the treatment of pulmonary arterial hypertension: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic treatments for pulmonary hypertension: exploring pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
A Senior Application Scientist's Guide to Benchmarking 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole Against a Curated Library of Pharmacologically Active Compounds
Introduction: The Imperative of Strategic Benchmarking in Drug Discovery
In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is contingent upon rigorous, multi-faceted evaluation. Simple hit-to-lead campaigns are no longer sufficient; a deep, mechanistic understanding of a compound's biological footprint is paramount. This guide outlines a comprehensive strategy for benchmarking a novel compound, 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole , against a well-characterized compound library.
The core of our lead compound is the benzimidazole scaffold, a recognized "privileged structure" in medicinal chemistry due to its prevalence in molecules demonstrating a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Our specific compound features a methyl group at the N1 position of the benzimidazole ring, a modification intended to modulate its physicochemical properties and target engagement profile compared to its parent scaffold, 2-(piperidin-4-yl)-1H-benzoimidazole. Derivatives of this parent scaffold have been associated with activities ranging from antihistaminic and antiallergic effects to the inhibition of critical cellular kinases like Akt[2][3][4].
The objective of this guide is not merely to identify activity, but to contextualize it. By systematically screening our lead compound against a library of agents with known mechanisms of action, we aim to rapidly deconvolve its primary targets, identify potential off-target liabilities, and establish a clear therapeutic hypothesis. This document serves as both a strategic blueprint and a practical laboratory manual for researchers and drug development professionals.
Section 1: Profiling the Lead Compound: this compound
Chemical Structure and Design Rationale
The rational design of our lead compound builds upon a foundation of established pharmacology. The parent 2-(piperidin-4-yl)-1H-benzoimidazole core is a versatile pharmacophore. The strategic addition of a methyl group at the 1-position of the benzimidazole is a key modification.
-
Causality of N-Methylation: This modification eliminates the hydrogen bond donor capability of the imidazole N-H, which can significantly alter target binding interactions. Furthermore, it increases lipophilicity, potentially enhancing membrane permeability and influencing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This seemingly minor change can pivot the compound's selectivity and potency towards entirely new target classes compared to its unsubstituted parent.
Structure: this compound (A structural image would be placed here in a formal document)
Predicted Physicochemical Properties
To guide experimental design, we first establish the compound's predicted in-silico profile. These parameters are crucial for understanding its drug-like properties and for preparing appropriate stock solutions for screening.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~215.29 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption. |
| cLogP | ~2.5 | Indicates balanced lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~32.5 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | Low number, favoring membrane transport. |
| Hydrogen Bond Acceptors | 3 | Provides sufficient polarity for aqueous solubility. |
Table 1: In-silico physicochemical properties of the lead compound.
Section 2: Strategy for Comparator Library Selection
The Causality of Library Choice: Mechanism Deconvolution over Random Screening
For benchmarking a novel derivative of a known pharmacophore, the choice of screening library is a critical decision point. A large, diverse library is optimal for discovering entirely new scaffolds. However, for our purpose—elucidating the specific mechanism of our lead compound—a more focused approach is superior. We must compare its activity profile to compounds with well-annotated biological functions.
Therefore, we have selected a library of pharmacologically active compounds (LOPAC) . This choice is deliberate; such libraries contain approved drugs, clinical candidates, and tool compounds with established potencies and selectivities[5]. Screening against this collection provides an immediate comparative context, enabling us to rapidly generate hypotheses about our compound's mechanism of action by identifying functional analogs.
Section 3: Experimental Design & High-Throughput Screening Workflow
Overview of the Benchmarking Cascade
A tiered screening approach ensures efficiency and conserves resources. We begin with a broad assessment of cytotoxicity to define a safe therapeutic window, followed by a panel of target-specific functional assays selected based on the known pharmacology of the benzimidazole scaffold.
Figure 1: Tiered experimental workflow for benchmarking.
Primary Screening Protocol: High-Content Cellular Viability Assay
Trustworthiness: This initial step is a self-validating system. By using a panel of both cancerous and non-cancerous cell lines, we can immediately differentiate broad-spectrum cytotoxicity from selective anti-proliferative effects. This establishes the therapeutic index, a critical parameter for any potential drug candidate.
Experimental Protocol:
-
Cell Culture: Culture human lung carcinoma (A549) and human foreskin fibroblast (HFF-1) cells in appropriate media until they reach ~80% confluency.
-
Plate Seeding: Seed 5,000 cells per well into clear-bottom 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and all LOPAC library compounds in DMSO, starting from a top concentration of 100 µM.
-
Cell Treatment: Add the compound dilutions to the cell plates (final DMSO concentration ≤ 0.5%). Include vehicle-only (DMSO) controls and a positive control for cell death (e.g., 10 µM Staurosporine).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Viability Assessment: Use the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle controls (100% viability) and calculate IC₅₀ values using a non-linear regression (four-parameter logistic) model.
Section 4: Target-Focused Benchmarking Assays
Based on the established activities of the parent scaffold, we will perform three key secondary assays in parallel to build a comprehensive activity profile[2][4][6].
Anti-Inflammatory Activity: NLRP3 Inflammasome Inhibition Assay
Expertise & Experience: The NLRP3 inflammasome is a critical mediator of inflammation, and some benzimidazole-containing compounds have shown inhibitory activity[6][7]. This assay directly measures a functional downstream effect—the release of the pro-inflammatory cytokine IL-1β—providing more physiologically relevant data than a simple binding assay.
Figure 2: Simplified NLRP3 inflammasome activation pathway.
Experimental Protocol:
-
Cell Differentiation: Differentiate human monocytic THP-1 cells using 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
Compound Treatment: Pre-incubate the primed cells with non-toxic concentrations of the lead compound and relevant controls (e.g., MCC950, a known NLRP3 inhibitor) for 1 hour.
-
Activation: Stimulate the cells with 5 mM ATP for 45 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit (e.g., from R&D Systems).
-
Analysis: Normalize IL-1β levels to the LPS+ATP stimulated control and calculate IC₅₀ values.
Receptor Binding Profile: Histamine H1 Receptor (H1R) Assay
Authoritative Grounding: Given that Bilastine, a close structural analog, is a potent H₁ receptor antagonist, assessing our compound's affinity for H1R is a logical and necessary step[4]. This assay will determine if the N-methylation preserves, ablates, or enhances this known activity.
Experimental Protocol:
-
Membrane Preparation: Use commercially available cell membranes prepared from CHO-K1 cells stably expressing the human histamine H₁ receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of the radioligand [³H]-pyrilamine, and varying concentrations of the test compounds (lead compound and a known antihistamine like Bilastine as a positive control).
-
Non-Specific Binding: Include wells with an excess of an unlabeled H1R antagonist (e.g., Mepyramine) to determine non-specific binding.
-
Incubation: Incubate the mixture for 60 minutes at room temperature.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) from the IC₅₀ values using the Cheng-Prusoff equation.
Kinase Inhibition Profiling: Akt1/Akt2 Dual Inhibition Assay
Expertise & Experience: The parent scaffold has been used to generate Akt1/Akt2 dual inhibitors[2]. The PI3K/Akt pathway is a central node in cell survival and proliferation, making it a key cancer and inflammation target. This assay will clarify if our modification retains or enhances this activity.
Experimental Protocol:
-
Assay Principle: Utilize an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine recombinant human Akt1 or Akt2 enzyme, a suitable substrate (e.g., a specific peptide), and ATP.
-
Compound Addition: Add the lead compound and a known Akt inhibitor (e.g., MK-2206) across a range of concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection: Stop the reaction and detect the generated ADP by adding the ADP-Glo™ reagent, which converts ADP to ATP, followed by a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence signal. A lower signal indicates less ADP was produced, signifying kinase inhibition.
-
Analysis: Calculate the percent inhibition relative to no-enzyme and vehicle controls, and determine the IC₅₀ for each kinase.
Section 5: Data Analysis and Interpretation
Comparative Benchmarking Table
The culmination of the screening cascade is a comprehensive data table that allows for at-a-glance comparison. All data should be presented as mean IC₅₀/Ki values ± standard deviation from at least three independent experiments.
| Compound | Cytotoxicity IC₅₀ (A549) | Cytotoxicity IC₅₀ (HFF-1) | NLRP3 IC₅₀ (IL-1β) | H1 Receptor Ki | Akt1 IC₅₀ | Akt2 IC₅₀ |
| This compound | > 50 µM | > 50 µM | 0.8 µM | > 30 µM | 15 µM | 12 µM |
| Comparator 1: MCC950 (NLRP3 Inhibitor) | > 50 µM | > 50 µM | 0.01 µM | > 30 µM | > 30 µM | > 30 µM |
| Comparator 2: Bilastine (Antihistamine) | > 50 µM | > 50 µM | > 30 µM | 0.002 µM | > 30 µM | > 30 µM |
| Comparator 3: MK-2206 (Akt Inhibitor) | 2 µM | 8 µM | > 30 µM | > 30 µM | 0.005 µM | 0.012 µM |
Table 2: Hypothetical benchmarking data summary. This table clearly structures the quantitative results for easy comparison of potency and selectivity.
Interpreting the Selectivity Profile
The hypothetical data in Table 2 tells a compelling story. Our lead compound, This compound , exhibits:
-
Excellent Safety Window: It is non-toxic to both cancerous and normal cell lines up to high concentrations (>50 µM).
-
Potent and Selective Anti-Inflammatory Activity: It shows sub-micromolar inhibition of the NLRP3 inflammasome, while being significantly less potent than the dedicated tool compound MCC950.
-
Loss of Antihistamine Activity: The N-methylation appears to have completely ablated the H1 receptor affinity seen in related structures like Bilastine.
-
Moderate, Non-Specific Kinase Activity: It shows weak, micromolar inhibition of Akt1/2, suggesting this is not its primary mechanism of action.
Conclusion
This systematic benchmarking process transforms a novel compound from a chemical structure into a well-characterized biological probe. Based on our hypothetical results, This compound emerges as a promising lead for developing selective, non-toxic anti-inflammatory agents targeting the NLRP3 inflammasome. The N-methyl modification successfully shifted the pharmacological profile away from the H1 receptor activity of its parent scaffold towards a new and therapeutically relevant target. This structured, evidence-based approach provides the critical data and mechanistic insight necessary to justify advancement into more complex preclinical models.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 3. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 4. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
This document provides essential safety and logistical information for the proper disposal of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. The procedures outlined are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide synthesizes regulatory standards with practical laboratory experience to provide a trustworthy, self-validating system for waste management.
Hazard Assessment and Waste Characterization
A thorough understanding of the chemical's hazards is the foundation of safe disposal. While specific hazard data for this compound is limited, a reliable hazard profile can be established by examining the parent compound, 2-(Piperidin-4-yl)-1H-benzoimidazole, and its structural components.
Safety Data Sheets (SDS) for the parent compound indicate it is classified as causing severe skin burns and eye damage.[1] Other classifications suggest it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3] The piperidine moiety is a corrosive cyclic aliphatic amine.[4] Therefore, this compound must be handled as a hazardous substance.
Key Hazard Summary Table:
| Hazard Profile | Personal Protective Equipment (PPE) | Incompatible Materials |
| Acute Toxicity: Harmful if swallowed.[2] | Eye/Face Protection: Safety goggles with side-shields or a face shield.[2] | Strong Oxidizing Agents: May react violently.[5] |
| Skin Corrosion/Irritation: Causes skin irritation; potentially severe burns.[1][2] | Hand Protection: Chemical-resistant gloves (e.g., nitrile), inspected before use.[6] | Strong Acids: May cause vigorous reactions.[5] |
| Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2] | Body Protection: Lab coat or impervious clothing.[1] | Aqueous Solutions (for storage): Store away from water and aqueous solutions to prevent unintended reactions or environmental discharge.[5] |
| Respiratory Irritation: May cause respiratory irritation.[2] | Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[2] If ventilation is inadequate, a suitable respirator is required.[6] | |
| Environmental Hazards: Discharge into the environment must be avoided.[7] |
On-Site Waste Management: Segregation, Collection, and Storage
Proper management at the point of generation is critical for ensuring safety and compliance with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Step 1: Waste Segregation
Immediately upon generation, waste containing this compound must be segregated to prevent dangerous reactions.[5]
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and absorbent pads in a designated solid hazardous waste container.
-
Liquid Waste: Collect unused solutions or reaction residues in a designated liquid hazardous waste container. Do not mix this waste with other streams, particularly those containing incompatible materials like strong acids or oxidizing agents.[5][10]
-
Sharps: Contaminated needles or sharp implements should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Select an Appropriate Container:
-
Properly Label the Container:
-
From the moment the first drop of waste is added, the container must be labeled.[11]
-
The label must include the words "HAZARDOUS WASTE" .[12][13]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[5][12]
-
Clearly indicate the associated hazards (e.g., Corrosive, Toxic).[5]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate an SAA for the temporary storage of hazardous waste.[5][12]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12][13]
-
Waste containers in the SAA must be kept closed at all times, except when adding waste.[11][12] Leaving a funnel in the container is not permitted.[12]
-
Segregate containers within the SAA according to compatibility to prevent accidental mixing.[5][14]
-
The SAA and its containers should be inspected weekly for leaks or deterioration.[5][8]
Disposal Workflow and Protocol
The following diagram and protocol outline the procedural flow from waste generation to its ultimate disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocol: Step-by-Step Disposal
-
Preparation: Before handling waste, don the appropriate PPE as detailed in the hazard summary table. Ensure your SAA is established and compliant.
-
Collection: As waste is generated, immediately place it into the correct, pre-labeled hazardous waste container. Do not allow waste to accumulate on the benchtop.
-
Storage: Securely close the waste container and place it in your designated SAA. Ensure it is segregated from incompatible materials.
-
Monitoring: Continuously update the container label with the percentages of its contents as waste is added.
-
Requesting Pickup: Once the container is 90-95% full, or if it has been in the SAA for close to one year, arrange for its disposal.[5] Complete your institution's hazardous waste pickup request form, providing an accurate accounting of the contents.
-
Pickup: Follow your institution's procedures for staging the container for pickup by Environmental Health & Safety (EHS) or a licensed hazardous waste contractor.[11][15] The material will then be transported for disposal at a licensed chemical destruction plant, likely via controlled incineration.[7]
Emergency Procedures: Spills and Exposures
In the event of an uncontrolled release or personnel exposure, immediate and correct action is vital.[15][16]
-
Skin Contact: Immediately take off contaminated clothing.[7] Wash the affected area with soap and plenty of water and consult a doctor.[6][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen or artificial respiration and consult a doctor.[2][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[7]
-
Minor Spill: For a small spill within a chemical fume hood, ensure proper PPE is worn, absorb the material with an inert absorbent (e.g., vermiculite), collect it into a sealed container for hazardous waste, and decontaminate the area.
-
Major Spill: Evacuate the immediate area, alert colleagues, and contact your institution's EHS or emergency response team.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. danielshealth.com [danielshealth.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. The information herein is synthesized from available safety data for structurally similar compounds and established best practices for handling heterocyclic amines with unknown toxicological profiles. The central tenet of this guidance is to treat the compound with a high degree of caution due to the limited specific safety data available.
Hazard Assessment and a Precautionary Approach
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory activities.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, standard laboratory coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, a face shield worn over goggles, a chemical-resistant apron or lab coat, and double-gloving with nitrile gloves. | Recommended for any procedure with a risk of splashing or aerosol generation, such as heating, sonicating, or transferring larger volumes. |
| Emergency Situations (e.g., Spills) | A full-face respirator with appropriate cartridges for organic vapors and particulates, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[6] | For responding to spills or any uncontrolled release of the compound outside of a contained environment. |
Step-by-Step PPE Protocols: Ensuring a Secure Barrier
Proper donning and doffing of PPE are as crucial as its selection to prevent contamination.
Donning PPE
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat/Apron: Don your laboratory coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.
-
Outer Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used) and then the goggles from the back to the front.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it inside out, ensuring the contaminated exterior is contained.
-
Inner Gloves: Remove the inner pair of gloves using the same glove-to-glove technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Decision Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: Decision tree for selecting appropriate PPE level.
Handling and Disposal Plan: A Cradle-to-Grave Approach
A comprehensive plan for the handling and disposal of this compound is essential for laboratory and environmental safety.
Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[7][8]
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment where necessary.[7][8]
-
Personal Hygiene: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling, even if gloves were worn.[2][7]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Protocol
-
Chemical Waste: Unused or waste this compound should be disposed of through a licensed chemical destruction company.[5][7] Controlled incineration with flue gas scrubbing is a possible method.[7] Do not discharge into sewer systems or the environment.[7]
-
Contaminated Materials: All contaminated PPE, labware, and other materials should be collected in a suitable, closed, and clearly labeled container for disposal as hazardous waste.[5][7] Contaminated packaging should be triple-rinsed before disposal or recycling.[7]
The workflow for waste management should follow a strict segregation and containment protocol.
Caption: Workflow for the safe disposal of chemical waste.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. epa.gov [epa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
